CARM1 degrader-1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C71H98N12O8S |
|---|---|
Molecular Weight |
1279.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[2-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]-4-pyridinyl]methyl]carbamoyl]phenoxy]phenoxy]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H98N12O8S/c1-49(54-11-13-56(14-12-54)66-50(2)74-48-92-66)75-68(87)63-41-58(84)45-83(63)70(89)67(71(3,4)5)76-64(85)46-81-37-35-80(36-38-81)44-51-20-28-79(29-21-51)43-52-22-32-82(33-23-52)65(86)47-90-59-15-17-60(18-16-59)91-61-10-8-9-57(40-61)69(88)77(7)42-53-19-26-73-62(39-53)55-24-30-78(31-25-55)34-27-72-6/h8-19,26,39-40,48-49,51-52,55,58,63,67,72,84H,20-25,27-38,41-47H2,1-7H3,(H,75,87)(H,76,85)/t49-,58+,63-,67+/m0/s1 |
InChI Key |
UVTQPVBDGGQLTA-YSPOSDDXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of CARM1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its role as a transcriptional coactivator and its involvement in a multitude of cellular processes—including cell cycle progression, DNA damage response, and mRNA splicing—have established it as a significant factor in cancer development and progression.[1][2] Overexpression of CARM1 is correlated with poor prognosis in various cancers, including breast cancer.[3][4] While small molecule inhibitors of CARM1 have been developed, they often exhibit limited cellular efficacy.[4] Furthermore, studies have indicated that the genetic knockout of CARM1 can have different, and sometimes more profound, effects than enzymatic inhibition, suggesting important non-enzymatic scaffolding functions for the protein.[3] This has spurred the development of alternative therapeutic strategies, leading to the creation of CARM1 degrader-1 (also referred to as compound 3b), a potent and selective proteolysis-targeting chimera (PROTAC).[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and processes.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the CARM1 protein.[4] It achieves this by co-opting the cell's own protein disposal machinery, specifically the ubiquitin-proteasome system (UPS). The degrader consists of three key components: a ligand that binds to CARM1 (TP-064), a ligand for an E3 ubiquitin ligase (in this case, von Hippel-Lindau, or VHL), and a chemical linker that connects the two.[4][5]
The mechanism unfolds as follows: this compound simultaneously binds to both the CARM1 protein and the VHL E3 ligase, forming a ternary complex.[4] This proximity, orchestrated by the degrader, facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the CARM1 protein. The polyubiquitinated CARM1 is then recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating CARM1 from the cell.[4] This VHL- and proteasome-dependent degradation has been experimentally validated.[4][6]
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been quantified in cellular assays, demonstrating its efficiency in eliminating the target protein.
| Parameter | Value | Cell Line | Reference |
| DC50 | 8.1 nM | MCF7 | [4][6] |
| Dmax | >95% | MCF7 | [4] |
Table 1: Cellular Degradation Potency of this compound. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.
Proteomic analyses have confirmed the high selectivity of this compound.[4] These studies show that at concentrations effective for CARM1 degradation, the levels of other protein arginine methyltransferases (PRMTs) are not significantly affected.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
MCF7 human breast cancer cells are a commonly used model for these studies.[4]
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and in some cases, 0.01 mg/ml insulin.[7][8]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Passaging: When cells reach 80-90% confluency, they are detached using a solution of 0.25% Trypsin-EDTA, neutralized with complete medium, and re-seeded at a ratio of 1:2 to 1:4.[7][8]
Western Blotting for CARM1 Degradation
This technique is used to quantify the levels of CARM1 protein following treatment with the degrader.
-
Cell Lysis: After treatment with this compound or a vehicle control (DMSO) for the desired time and concentration, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.[9]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[9]
-
Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer. It is crucial to note that CARM1 has a tendency to form aggregates upon heating, which can interfere with its detection by Western blot. Therefore, it is recommended to incubate the samples at room temperature instead of boiling them before loading onto the gel.[10][11]
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against CARM1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Competitive Inhibition Assay to Confirm Mechanism
This assay validates that the degradation of CARM1 by the degrader is dependent on the VHL E3 ligase and the proteasome.
-
Cell Treatment: MCF7 cells are pre-treated for a specified duration with one of the following inhibitors before the addition of this compound:
-
MG132: A proteasome inhibitor.
-
VH-032: A VHL ligand that competes with the degrader for binding to VHL.
-
MLN4924: A NEDDylation inhibitor that inactivates Cullin-RING E3 ligases.[4]
-
-
Western Blotting: Following co-treatment with the degrader and the respective inhibitor, cell lysates are collected and analyzed by Western blotting for CARM1 protein levels as described above. Abrogation of CARM1 degradation in the presence of these inhibitors confirms the VHL- and proteasome-dependent mechanism.[4]
Proteomics Analysis for Selectivity
Global quantitative proteomics is employed to assess the selectivity of the degrader across the entire proteome.
-
Sample Preparation: MCF7 cells are treated with DMSO, this compound, or a negative control compound for a defined period (e.g., 4 hours).[4] Cells are then lysed, and proteins are extracted.
-
Mass Spectrometry: The protein samples are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting data is processed to identify and quantify thousands of proteins. The abundance of each protein in the degrader-treated samples is compared to the control samples to identify proteins whose levels have significantly changed. High selectivity is demonstrated if only CARM1 and a minimal number of other proteins are significantly downregulated.[4]
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and pathways discussed.
Figure 1: Mechanism of this compound. This diagram illustrates the formation of the ternary complex between CARM1, the degrader, and VHL, leading to the ubiquitination and subsequent proteasomal degradation of CARM1.
Figure 2: Experimental Workflow for Mechanism Validation. This flowchart outlines the process of validating the VHL- and proteasome-dependent degradation of CARM1 using competitive inhibitors.
Figure 3: Overview of Key CARM1 Signaling Pathways. This diagram depicts the central role of CARM1 in regulating transcription, DNA damage response, and RNA processing through the methylation of key substrate proteins. The degradation of CARM1 by a PROTAC would disrupt these pathways.
Downstream Consequences of CARM1 Degradation
The targeted degradation of CARM1 leads to significant downstream biological effects. By eliminating CARM1, the degrader not only inhibits its methyltransferase activity but also ablates any scaffolding functions of the protein. This results in a potent downregulation of the methylation of its substrates.[4] For instance, treatment with this compound has been shown to reduce the methylation of BAF155 and poly(A)-binding protein 1 (PABP1).[4][6]
The methylation of BAF155, a core subunit of the SWI/SNF chromatin remodeling complex, by CARM1 is implicated in promoting tumor progression and metastasis.[1] Therefore, the degradation of CARM1 and subsequent reduction in BAF155 methylation is expected to inhibit these processes. Indeed, functional studies have demonstrated that this compound effectively inhibits the migration of breast cancer cells.[4][6]
Conclusion
This compound represents a promising therapeutic strategy that leverages the cell's endogenous protein degradation machinery to selectively eliminate CARM1. Its mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase, leads to the efficient and sustained degradation of the target protein. This approach not only overcomes the limitations of traditional inhibitors by also targeting non-enzymatic functions but also demonstrates high potency and selectivity. The detailed understanding of its molecular mechanism, supported by robust experimental validation, provides a solid foundation for its further development as a potential therapeutic agent for CARM1-driven cancers. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the innovative approach of targeted protein degradation for this critical cancer target.
References
- 1. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. elabscience.com [elabscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
what is CARM1 degrader-1 and how does it work
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in various cellular processes, including transcriptional regulation, DNA damage response, and RNA processing.[3][4][5] Dysregulation of CARM1 activity and its overexpression are implicated in the pathogenesis of numerous cancers, including breast cancer, making it a compelling therapeutic target.[1][6] While small molecule inhibitors of CARM1 have been developed, they often exhibit limited cellular efficacy.[6][7] This has spurred the development of alternative therapeutic strategies, such as targeted protein degradation.
This technical guide provides an in-depth overview of CARM1 degrader-1 (also referred to as compound 3b), a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the CARM1 protein.[1][8]
Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate the CARM1 protein.[1] It is composed of three key components:
-
A CARM1-binding ligand: This moiety is based on the potent and selective CARM1 inhibitor, TP-064.[1][9]
-
An E3 ubiquitin ligase-recruiting ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9]
-
A chemical linker: This connects the CARM1 and VHL ligands, facilitating the formation of a ternary complex.[1][9]
The formation of this CARM1 : degrader-1 : VHL ternary complex brings the CARM1 protein into close proximity with the E3 ligase machinery. This proximity triggers the polyubiquitination of CARM1, marking it for recognition and subsequent degradation by the 26S proteasome.[1] The degrader molecule is then released to engage another CARM1 protein, acting in a catalytic manner.[1]
Caption: Mechanism of Action of this compound.
Quantitative Performance Data
The efficacy of this compound has been quantified in various breast cancer cell lines. The key performance metrics are summarized in the tables below.
Table 1: Degradation Potency and Efficacy
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| MCF7 | 8.1[8][10][11][12] | >95[1] | 2[1] |
| BT474 | Effective Degradation | Not Reported | 24-48 |
| MDA-MB-231 | Effective Degradation | Not Reported | 24-48 |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Selectivity Profile
| Protein | Degradation Observed in MCF7 cells |
| CARM1 | Yes |
| PRMT1 | No[1] |
| PRMT5 | No[1] |
| PRMT6 | No[1] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Below are detailed overviews of these protocols.
Western Blot Analysis for CARM1 Degradation
This technique is used to quantify the levels of CARM1 and other proteins in cells following treatment with the degrader.
-
Cell Culture and Treatment: Breast cancer cells (e.g., MCF7, BT474, MDA-MB-231) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 2, 24, 48 hours).[1]
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CARM1. Antibodies against other proteins of interest (e.g., PRMT1, PRMT5, PRMT6) and a loading control (e.g., GAPDH, β-actin) are also used. Following incubation with the primary antibody, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of CARM1 are normalized to the loading control to determine the extent of degradation.
Global Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased assessment of the degrader's selectivity across the entire proteome.
-
Sample Preparation: MCF7 cells are treated with this compound, a negative control compound (3bN, which does not bind VHL), or DMSO for a specified time (e.g., 4 hours).[1] The cells are then lysed, and the proteins are extracted.
-
Protein Digestion: The extracted proteins are digested into smaller peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): The resulting peptides from each treatment condition are labeled with isobaric tags (e.g., Tandem Mass Tags), which allows for the relative quantification of proteins from different samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and then analyzed by a high-resolution mass spectrometer. The mass spectrometer fragments the peptides and measures the masses of the resulting fragment ions.
-
Data Analysis: The acquired MS/MS spectra are used to identify the peptide sequences and, consequently, the proteins from which they originated. The reporter ion intensities from the isobaric tags are used to quantify the relative abundance of each protein across the different treatment conditions. This allows for the identification of proteins that are significantly downregulated upon treatment with this compound.[1]
Caption: Proteomics Workflow for Selectivity Analysis.
CARM1 Signaling and Impact of Degradation
CARM1 functions as a transcriptional coactivator for a variety of transcription factors, including nuclear receptors and NF-κB.[5][13] It methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[2] CARM1 also methylates numerous non-histone proteins, thereby regulating their activity and function.[1]
In the context of cancer, CARM1 has been shown to promote cell proliferation, migration, and survival.[1][3] For instance, in triple-negative breast cancer, CARM1-mediated methylation of the SWI/SNF chromatin remodeler subunit BAF155 promotes metastasis.[9][12]
By inducing the degradation of CARM1, this compound effectively ablates both the enzymatic and non-enzymatic (scaffolding) functions of the protein.[12] This leads to a potent downregulation of CARM1 substrate methylation, including that of PABP1 and BAF155.[1][10] Functionally, this results in the inhibition of breast cancer cell migration.[1][10] The degradation of CARM1 may also impact DNA damage signaling pathways, where it has been implicated in the decision between cell cycle arrest and apoptosis.[3]
Caption: CARM1 Signaling and the Impact of its Degradation.
Conclusion
This compound represents a significant advancement in the targeted therapy of CARM1-driven cancers. Its potent and selective degradation of CARM1 offers a promising alternative to traditional inhibition, with the potential to overcome limitations in cellular efficacy and address both the enzymatic and non-enzymatic functions of the protein.[1][12] The data presented in this guide underscore the potential of this molecule as a powerful chemical probe to further investigate CARM1 biology and as a lead compound for the development of novel cancer therapeutics.[1]
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of CARM1 Degrader-1: A Technical Guide to its Discovery and Synthesis
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the discovery, synthesis, and characterization of CARM1 degrader-1, a potent and selective PROTAC degrader of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme involved in various cellular processes through the methylation of histone and non-histone proteins.[1] Its amplification and overexpression are linked to poor prognoses in several cancers, including breast cancer, making it a compelling therapeutic target.[1] While potent small molecule inhibitors for CARM1 exist, their cellular efficacy has been limited.[1][2] This has spurred the development of alternative strategies, such as proteolysis-targeting chimeras (PROTACs), to achieve a more robust and sustained therapeutic effect by inducing the degradation of the CARM1 protein.[1]
This technical guide details the discovery and synthesis of a first-in-class CARM1 PROTAC degrader, compound 3b, referred to herein as this compound.[1] This molecule is comprised of a CARM1 ligand (TP-064), a linker, and a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3]
Quantitative Data Summary
This compound (compound 3b) has demonstrated potent and selective degradation of CARM1 in cellular assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (Degradation Concentration 50%) | 8.1 ± 0.1 nM | MCF7 | [1] |
| Dₘₐₓ (Maximum Degradation) | > 95% | MCF7 | [1][2] |
| Time to significant degradation | 2 hours | MCF7 | [1] |
Table 1: In-cell Degradation Efficacy of this compound.
| Compound | Target | Activity | Reference |
| This compound (3b) | CARM1 | DC₅₀ = 8.1 nM | [1] |
| This compound (3b) | PRMT1 | No degradation detected | [1] |
| This compound (3b) | PRMT5 | No degradation detected | [1] |
| This compound (3b) | PRMT6 | No degradation detected | [1] |
Table 2: Selectivity Profile of this compound.
Experimental Protocols
Synthesis of this compound (Compound 3b)
The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates. The general synthetic strategy involves the coupling of the CARM1 binder, a linker, and the VHL E3 ligase ligand. A detailed, step-by-step protocol based on the supplementary information of the source publication is outlined below.
Materials and Reagents:
-
TP-064 hydrazide derivative (CARM1 binder precursor)
-
VHL ligand-based linkers
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Preparation of the CARM1 binder with a suitable linker attachment point: The synthesis starts from the known CARM1 inhibitor TP-064. A hydrazide derivative of TP-064 is prepared to serve as a reactive handle for linker attachment.[1]
-
Synthesis of the VHL ligand with a linker: A VHL E3 ligase ligand is synthesized with a linker containing a reactive group, such as an aldehyde, suitable for coupling with the hydrazide-modified CARM1 binder.
-
Coupling of the CARM1 binder and VHL ligand-linker: The TP-064 hydrazide derivative is reacted with the VHL ligand-linker construct in a suitable solvent like DMSO. This reaction forms the final PROTAC molecule, this compound.[1]
-
Purification: The final compound is purified using standard techniques such as flash chromatography to yield the pure this compound.
Western Blot Assay for CARM1 Degradation
This protocol is used to quantify the extent of CARM1 protein degradation in cells treated with this compound.
Materials and Reagents:
-
MCF7 breast cancer cells
-
This compound (compound 3b)
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-CARM1, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MCF7 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CARM1 band intensity to the loading control. The percentage of degradation is calculated relative to the DMSO-treated control.
Cell Migration Assay
This assay evaluates the functional consequence of CARM1 degradation on cancer cell migration.
Materials and Reagents:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
This compound (compound 3b)
-
Transwell inserts (e.g., Boyden chambers)
-
Cell culture medium with and without serum (or other chemoattractants)
-
Crystal violet stain or a fluorescent dye
Procedure:
-
Cell Preparation: Culture the breast cancer cells and serum-starve them for several hours before the assay.
-
Assay Setup:
-
Place the Transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane with crystal violet or a fluorescent dye.
-
Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the DMSO-treated control group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Discovery and Validation
Caption: Workflow for this compound discovery.
Logical Relationship of the PROTAC Components
Caption: Components of the CARM1 PROTAC degrader-1.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
CARM1 Degrader-1: A Chemical Probe for Unraveling CARM1 Function
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage response.[3][4][5] Dysregulation of CARM1 activity has been implicated in the progression of numerous cancers, particularly breast cancer, making it a compelling therapeutic target.[1][6][7][8] While small molecule inhibitors of CARM1 have been developed, they often exhibit limited cellular efficacy.[1][6] This has spurred the development of alternative strategies, such as targeted protein degradation, to probe CARM1 function and explore its therapeutic potential.
This technical guide focuses on CARM1 degrader-1 (also referred to as compound 3b), a potent and selective chemical probe designed to induce the degradation of the CARM1 protein.[1][9] By harnessing the cell's natural protein disposal machinery, this compound offers a powerful tool to study the non-enzymatic functions of CARM1 and provides a potential therapeutic avenue for CARM1-driven diseases.[1]
Mechanism of Action: A PROTAC Approach
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1]
This degrader is composed of three key components:
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9]
-
A linker that connects the two ligands.[1]
The binding of this compound to both CARM1 and VHL facilitates the formation of a ternary complex. Within this complex, the E3 ligase ubiquitinates CARM1, marking it for degradation by the 26S proteasome.[1] This process is catalytic, as the degrader is released after ubiquitination and can induce the degradation of multiple CARM1 molecules.[1]
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized in various breast cancer cell lines. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF7 | 8.1 ± 0.1 nM | [1] |
| Dmax | MCF7 | >95% | [1][9] |
| Table 1: In-vitro degradation potency of this compound. |
| Protein | Cell Line | Degradation Observed | Reference |
| CARM1 | MCF7 | Yes | [1] |
| PRMT1 | MCF7 | No | [1] |
| PRMT5 | MCF7 | No | [1] |
| PRMT6 | MCF7 | No | [1] |
| Table 2: Selectivity profile of this compound against other protein arginine methyltransferases (PRMTs). |
| Cell Line | Receptor Status | Effect of this compound | Reference |
| MCF7 | ER+/PR+/HER2- | Potent CARM1 degradation | [1] |
| BT474 | ER+/PR+/HER2+ | Effective CARM1 degradation | [1] |
| MDA-MB-231 | Triple-Negative | Effective CARM1 degradation and inhibition of cell migration | [1] |
| Table 3: Activity of this compound in different breast cancer cell lines. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
CARM1 Degradation Assay (Western Blotting)
This protocol is used to assess the ability of this compound to induce the degradation of CARM1 protein in cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, BT474, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (compound 3b)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CARM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24, 48 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors on ice for 20 minutes.[1]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling (note: CARM1 can form aggregates upon heating, so optimization of this step may be required).[2][6]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CARM1 band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of CARM1 degradation relative to the DMSO-treated control.
-
Plot dose-response curves to determine the DC50 and Dmax values.
-
Global Proteomics Analysis
This protocol is used to assess the selectivity of this compound across the entire proteome.
Materials:
-
MCF7 cells
-
This compound (compound 3b) and a negative control compound (3bN)[1]
-
DMSO
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Protein Digestion:
-
Mass Spectrometry:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance levels between the this compound-treated samples and the control samples to identify proteins that are significantly downregulated.
-
Cell Migration Assay (Transwell Assay)
This protocol is used to evaluate the functional effect of CARM1 degradation on cancer cell migration.
Materials:
-
MDA-MB-231 cells
-
Transwell inserts (with 8 µm pore size)
-
Cell culture medium with and without serum
-
This compound (compound 3b)
-
CARM1 inhibitor (TP-064)
-
DMSO
-
Crystal violet solution (1%)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Starve MDA-MB-231 cells in serum-free medium overnight.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
Resuspend the starved cells in serum-free medium containing DMSO, this compound (e.g., 0.5 µM), or a CARM1 inhibitor (e.g., 10 µM).[1]
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).
-
-
Staining and Visualization:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with 1% crystal violet.[1]
-
Wash the inserts with water and allow them to dry.
-
Visualize and count the migrated cells under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated cells in multiple fields of view for each condition.
-
Calculate the percentage of cell migration relative to the DMSO-treated control.
-
Signaling Pathways and Experimental Workflows
CARM1 Signaling Involvement
CARM1 is a key regulator in several signaling pathways critical for cell growth, survival, and differentiation. Its degradation can have profound effects on these pathways.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow for the discovery and characterization of a CARM1 degrader.
Conclusion
This compound represents a significant advancement in the toolset available to researchers studying the biology of CARM1. Its high potency and selectivity make it an excellent chemical probe for dissecting the diverse functions of CARM1, particularly its non-enzymatic roles, which are not addressable with traditional inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for utilizing this compound to explore its potential in both basic research and as a starting point for the development of novel therapeutics for CARM1-dependent cancers. Further investigations into the in vivo efficacy and safety of CARM1 degraders are warranted to fully realize their therapeutic promise.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression and purification of full-length mouse CARM1 from transiently transfected HEK293T cells using HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architect: A Technical Guide to Exploring the Non-Enzymatic Roles of CARM1 with Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This enzymatic activity plays a well-established role in transcriptional regulation, chromatin remodeling, and mRNA splicing. However, a growing body of evidence suggests that CARM1 possesses critical non-enzymatic functions, acting as a scaffold to facilitate protein-protein interactions and assemble macromolecular complexes. These scaffolding roles are implicated in driving cancer progression, and notably, the effects of CARM1 knockout on cancer cell proliferation are more pronounced than those of enzymatic inhibition, underscoring the significance of its non-catalytic functions.
The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), has provided a powerful tool to investigate these non-enzymatic roles. Unlike inhibitors that only block the catalytic activity, degraders induce the complete removal of the CARM1 protein, thus ablating both its enzymatic and scaffolding functions. This guide provides an in-depth technical overview of the non-enzymatic roles of CARM1 and the application of degraders to explore these functions.
CARM1 Degraders: A Mechanism-Based Approach
CARM1-targeting PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. These molecules consist of a ligand that binds to CARM1, a linker, and a ligand for an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. The PROTAC simultaneously binds to CARM1 and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of CARM1, marking it for degradation by the 26S proteasome.
A well-characterized CARM1 degrader, often referred to as compound 3b or CARM1 degrader-1 , has demonstrated high potency and selectivity.
Quantitative Data on CARM1 Degraders
The efficacy of CARM1 degraders is quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The table below summarizes the reported data for the potent CARM1 degrader, compound 3b.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |
| Compound 3b / this compound | CARM1 | MCF7 | 8.1 ± 0.1 | 97 ± 1.9 | VHL | |
| Compound 3e | CARM1 | MCF7 | 8.8 ± 0.1 | 98 ± 0.7 | VHL |
Experimental Protocols
Determination of DC50 and Dmax for CARM1 Degraders
This protocol outlines the general steps to determine the potency and efficacy of a CARM1 degrader.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 breast cancer cells) in appropriate culture plates and allow them to adhere overnight.
-
Prepare a serial dilution of the CARM1 degrader in culture medium.
-
Treat the cells with the degrader at various concentrations for a specified time (e.g., 2 to 48 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for CARM1.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
d. Data Analysis:
-
Quantify the band intensities for CARM1 and the loading control.
-
Normalize the CARM1 band intensity to the loading control for each sample.
-
Plot the normalized CARM1 levels against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Validation of the Degrader's Mechanism of Action
This protocol confirms that the observed degradation is dependent on the proteasome and the recruited E3 ligase.
a. Co-treatment with Inhibitors:
-
Pre-treat cells with inhibitors for a short period (e.g., 1-2 hours) before adding the CARM1 degrader. Use the following inhibitors:
-
Proteasome inhibitor: MG132 (e.g., 10-20 µM)
-
Neddylation inhibitor (inhibits Cullin-RING E3 ligases): MLN4924 (e.g., 1 µM)
-
Competitive E3 ligase ligand: A ligand that binds to the same E3 ligase as the PROTAC but does not bind CARM1 (e.g., a VHL ligand for a VHL-based PROTAC).
-
Competitive CARM1 inhibitor: The parent CARM1-binding molecule of the PROTAC.
-
-
After pre-treatment, add the CARM1 degrader at a concentration known to cause significant degradation (e.g., at or above the DC50).
-
Include control groups treated with the degrader alone, each inhibitor alone, and a vehicle control.
-
Incubate for the standard treatment duration.
b. Western Blot Analysis:
-
Harvest the cells, prepare lysates, and perform Western blotting for CARM1 as described in the previous protocol.
-
A successful validation will show that pre-treatment with the proteasome inhibitor, neddylation inhibitor, or competitive E3 ligase ligand rescues CARM1 from degradation.
Co-Immunoprecipitation (Co-IP) to Identify CARM1-Interacting Proteins
This protocol is used to investigate the non-enzymatic scaffolding role of CARM1 by identifying its binding partners.
a. Cell Lysis:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a gentle lysis buffer, such as one containing NP-40 or Triton X-100.
-
Include protease and phosphatase inhibitors.
b. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for CARM1 or a control IgG antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
c. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
d. Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
-
For unbiased discovery of novel interactors, the eluates can be analyzed by mass spectrometry.
Non-Enzymatic Functions of CARM1
Scaffolding Role in Transcriptional Regulation
CARM1 can act as a transcriptional coactivator independent of its methyltransferase activity. In the NF-κB signaling pathway, for instance, CARM1 is required for the proper expression of a subset of NF-κB target genes. Evidence suggests that CARM1 acts as a scaffold to stabilize the assembly of the transcriptional machinery, including p300/CBP and the p160 family of coactivators, at the promoter. This scaffolding function is crucial for enhancing the recruitment of NF-κB to its target gene promoters. The use of an enzymatically inactive CARM1 mutant has shown that this coactivator function can be independent of its catalytic activity.
Role in Pre-mRNA Splicing
CARM1 is also involved in the regulation of pre-mRNA splicing. Certain isoforms of CARM1 can associate with components of the spliceosome, such as U1C, a protein of the U1 snRNP complex. This interaction can influence 5' splice site selection and promote exon skipping. Furthermore, CARM1 can methylate several splicing factors, including CA150, which links transcription to splicing. The automethylation of CARM1, a post-translational modification, has been shown to be critical for its function in coupling transcription and pre-mRNA splicing, and this function is impaired by a mutation that does not affect its overall enzymatic activity, suggesting a structural role for this modification. Degrading CARM1 allows for the investigation of how its complete absence, including its scaffolding function within the spliceosome, affects global splicing patterns.
Conclusion
The non-enzymatic functions of CARM1 are emerging as critical aspects of its role in cellular processes, particularly in the context of cancer. Traditional enzymatic inhibitors are insufficient to probe these scaffolding roles. The development of potent and selective CARM1 degraders provides an invaluable tool to overcome this limitation. By inducing the complete removal of the CARM1 protein, these degraders allow for a comprehensive investigation of all its functions. This technical guide provides a framework for researchers to utilize CARM1 degraders to dissect its non-enzymatic roles, offering the potential to uncover novel therapeutic strategies that target both the catalytic and scaffolding functions of this multifaceted protein.
An In-depth Technical Guide to CARM1 Degrader-1 in Breast Cancer Research
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] In the context of breast cancer, CARM1 is frequently overexpressed and its elevated activity is often correlated with a poor prognosis.[1][2] It functions as a transcriptional coactivator for nuclear receptors like the estrogen receptor-alpha (ERα) in ER-positive breast cancer and collaborates with hypoxia-inducible factor 1-alpha (HIF1A) in triple-negative breast cancer (TNBC) to drive tumor progression.[3][4] The multifaceted role of CARM1 in promoting oncogenic signaling pathways has positioned it as a compelling therapeutic target.
This guide provides a comprehensive technical overview of a potent and selective CARM1 degrader, compound 3b, herein referred to as CARM1 degrader-1. This proteolysis-targeting chimera (PROTAC) offers a powerful tool for investigating the biological functions of CARM1 and holds therapeutic potential for CARM1-driven malignancies.[5][6]
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate CARM1. It consists of three key components: a ligand that binds to CARM1 (based on the inhibitor TP-064), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] By simultaneously binding to both CARM1 and VHL, the degrader forms a ternary complex that facilitates the ubiquitination of CARM1, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows for the substoichiometric degradation of the target protein, leading to a profound and sustained reduction in CARM1 levels.[5]
Data Presentation
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data regarding the efficacy of this compound in breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | MCF7 | 8.1 ± 0.1 nM | [5] |
| Dₘₐₓ (Maximum Degradation) | MCF7 | >95% | [5][6] |
| Time to Onset of Degradation | MCF7 | 2 hours | [7] |
Table 1: In Vitro Degradation Efficacy of this compound. This table highlights the high potency and efficiency of this compound in inducing the degradation of CARM1 in the ER-positive MCF7 breast cancer cell line.
| Assay | Cell Line | Treatment | Observation | Reference |
| Substrate Methylation (PABP1 & BAF155) | MCF7 | 0.1 µM this compound | Equivalent inhibition to 10 µM TP-064 (inhibitor) | [5] |
| Cell Migration | MDA-MB-231 | 0.5 µM this compound | Significant inhibition of cell migration | [5] |
| Cell Proliferation | MCF7, MDA-MB-231 | Not specified | No significant inhibition | [5] |
Table 2: Functional Effects of this compound in Breast Cancer Cell Lines. This table demonstrates the potent functional consequences of CARM1 degradation, particularly the robust inhibition of substrate methylation and cell migration, key processes in cancer progression. Of note, direct inhibition of cell proliferation was not observed, suggesting a more nuanced role of CARM1 in this process that may be overcome by compensatory mechanisms in short-term in vitro assays.
Experimental Protocols
Western Blot Analysis of CARM1 Degradation
This protocol details the procedure for assessing the degradation of CARM1 in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
This compound (compound 3b)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CARM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for the desired time points (e.g., 2, 4, 8, 24, 48 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the CARM1 signal to the loading control (e.g., GAPDH) to determine the extent of degradation.
Transwell Migration Assay
This protocol is for assessing the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture breast cancer cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Place the Transwell inserts into a 24-well plate.
-
Add complete medium (containing 10% FBS) to the lower chamber of each well to act as a chemoattractant.
-
In the upper chamber of the inserts, add a suspension of the starved cells in serum-free medium, pre-treated with either DMSO (vehicle control) or this compound at the desired concentration.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-24 hours, to be optimized for the specific cell line).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
-
Analysis: Calculate the average number of migrated cells per field and compare the results between the control and treated groups.
RNA-Sequencing for Gene Expression Profiling
This protocol outlines a general workflow for analyzing changes in gene expression in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
mRNA enrichment kit (e.g., poly-A selection) or rRNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
Cell Treatment and RNA Extraction: Treat breast cancer cells with this compound or vehicle control for a specified time. Lyse the cells and extract total RNA using TRIzol or a similar method.
-
RNA Quality Control: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) are suitable for sequencing.
-
Library Preparation:
-
Enrich for mRNA from the total RNA using poly-A selection or deplete ribosomal RNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.
-
Signaling Pathways and Visualizations
CARM1 Signaling in ER-Positive Breast Cancer
In ER-positive breast cancer, CARM1 acts as a key coactivator of ERα-mediated transcription. Upon estrogen stimulation, CARM1 is recruited to ERα-bound enhancers. There, it methylates various substrates, including the Mediator complex subunit MED12. This methylation event creates a binding site for the Tudor domain-containing protein TDRD3, which further facilitates transcriptional activation of estrogen-responsive genes, promoting cell proliferation and tumor growth.[1][4]
Caption: CARM1-ERα signaling pathway in ER-positive breast cancer.
CARM1 Signaling in Triple-Negative Breast Cancer
In the more aggressive triple-negative breast cancer subtype, CARM1 collaborates with the transcription factor HIF1A to drive tumor progression. Under hypoxic conditions, CARM1 is recruited by HIF1A to the promoters of a range of target genes, including those involved in the cell cycle (e.g., CDK4, Cyclin D1), Wnt signaling (e.g., β-Catenin), and angiogenesis (VEGF signaling).[3][8][9] This interaction enhances the transcription of these pro-tumorigenic genes, leading to increased proliferation, invasion, and metastasis.[3]
Caption: CARM1-HIF1α signaling axis in triple-negative breast cancer.
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in breast cancer research.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant advancement in the chemical biology toolkit for studying the role of CARM1 in breast cancer. Its ability to induce potent, selective, and sustained degradation of CARM1 provides a powerful alternative to traditional small molecule inhibitors and genetic knockdown approaches. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of CARM1-driven oncogenesis and the development of novel therapeutic strategies for breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 is an important determinant of ERα-dependent breast cancer cell differentiation and proliferation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - bissessk/RNA-seq-Analysis-of-Control-and-NRDE2-depleted-Breast-Cancer-Cells: Performed a differential gene expression analysis with RNA-seq that compares the expression in human control breast cancer cell lines with lines treated by silencing the NRDE2 gene. A Salmon + tximport + DESeq2 workflow was conducted to pursue this. [github.com]
- 6. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A | EurekAlert! [eurekalert.org]
- 9. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of CARM1 in Transcriptional Regulation and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a critical role in a wide array of cellular processes, most notably in the regulation of gene transcription.[3] CARM1 functions as a transcriptional coactivator for a multitude of transcription factors, including nuclear hormone receptors like the estrogen receptor (ER), p53, and NF-κB, thereby influencing gene expression programs that govern cell proliferation, differentiation, and the DNA damage response.[4][5][6]
Given its integral role in these fundamental cellular functions, it is not surprising that dysregulation of CARM1 activity is frequently implicated in the pathogenesis of various human cancers.[3][7] CARM1 can act as both an oncogene and a tumor suppressor, depending on the specific cancer type and cellular context.[3] Its overexpression has been linked to poor prognosis in several malignancies, including breast, prostate, and lung cancer, making it an attractive therapeutic target for cancer drug development.[1][8] This technical guide provides an in-depth overview of the core functions of CARM1 in transcriptional regulation and its complex involvement in cancer, with a focus on quantitative data, detailed experimental methodologies, and key signaling pathways.
Data Presentation
CARM1 Inhibitor Activity
The development of small molecule inhibitors targeting CARM1 is a promising avenue for cancer therapy. The following table summarizes the in vitro and cellular potency of selected CARM1 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell Line(s) | Reference |
| iCARM1 | CARM1 | In vitro methylation assay (peptide substrate) | 12.3 µM | - | [9] |
| iCARM1 | CARM1 | Cell proliferation assay | 1.797 ± 0.08 µM (EC50) | MCF7 (Breast Cancer) | [9] |
| iCARM1 | CARM1 | Cell proliferation assay | 4.74 ± 0.19 µM (EC50) | T47D (Breast Cancer) | [9] |
| iCARM1 | CARM1 | Cell proliferation assay | 2.13 ± 0.33 µM (EC50) | BT474 (Breast Cancer) | [9] |
| EZM2302 | CARM1 | Cell proliferation assay | 0.015 to >10 µM (IC50) | Hematopoietic cancer cell lines | [1] |
| SGC2085 | CARM1 | In vitro inhibition assay | 50 nM (IC50) | - | [10] |
| CH-1 | CARM1/HDAC2 | Cell proliferation assay | < 1 µM (IC50) | Prostate cancer cells | [11] |
CARM1 Expression in Cancer
Analysis of The Cancer Genome Atlas (TCGA) database reveals differential expression of CARM1 across various cancer types compared to normal tissues.[2]
| Cancer Type | Expression Status | Prognostic Correlation | Reference |
| Breast Invasive Carcinoma (BRCA) | Elevated | - | [2] |
| Lung Squamous Cell Carcinoma (LUSC) | Elevated | Poor Overall Survival | [2] |
| Lung Adenocarcinoma (LUAD) | Elevated | Poor Overall Survival | [2] |
| Colon Adenocarcinoma (COAD) | Elevated | - | [2] |
| Stomach Adenocarcinoma (STAD) | Elevated | - | [2] |
| Liver Hepatocellular Carcinoma (LIHC) | Elevated | - | [2] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Elevated | Poor Overall Survival | [2] |
| Bladder Urothelial Carcinoma (BLCA) | Elevated | Poor Overall Survival | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Elevated | - | [2] |
| Ovarian Serous Cystadenocarcinoma (OV) | High Mutation Rate | - | [2] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | High Mutation Rate | - | [2] |
Gene Expression Changes upon CARM1 Modulation
Knockdown of CARM1 leads to significant changes in the expression of estrogen-responsive genes in breast cancer cells.[12]
| Gene Set | Regulation upon CARM1 Knockdown | Number of Genes | Reference |
| Estrogen-induced genes | Attenuated | 460 | [12] |
| Estrogen-induced genes co-regulated by iCARM1 and siCARM1 | Attenuated | 388 | [12] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol outlines a standard procedure for assessing the enzymatic activity of CARM1 on a histone substrate in vitro.
Materials:
-
Recombinant CARM1 enzyme
-
Histone H3 substrate (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT Assay Buffer (e.g., 25 mM Tris-HCl pH 8.8, 25 mM NaCl)
-
SDS-PAGE apparatus and reagents
-
Autoradiography film or phosphoimager
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice.
-
Add the following components in order: HMT Assay Buffer, recombinant CARM1 enzyme, and histone H3 substrate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel.
-
Expose the dried gel to autoradiography film or a phosphoimager to visualize the methylated histone H3.[13]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol describes the general steps for performing a ChIP assay to identify the genomic regions where CARM1 is bound.
Materials:
-
Cells of interest
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis Buffer
-
Sonication apparatus
-
CARM1-specific antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine or next-generation sequencing platform
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells to release the chromatin.
-
Shear the chromatin into smaller fragments using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin by incubating with a CARM1-specific antibody overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).[14]
Cell Viability (MTT) Assay
This protocol details the use of the MTT assay to assess the effect of CARM1 inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
CARM1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CARM1 inhibitor for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Incubate with shaking for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 or EC50 value of the inhibitor.[15][16]
Signaling Pathways and Experimental Workflows
CARM1 in Estrogen Receptor Signaling
CARM1 is a key coactivator of the estrogen receptor (ERα), playing a critical role in estrogen-dependent gene expression and the proliferation of ER-positive breast cancer cells.[17][18] Upon estrogen stimulation, CARM1 is recruited to ERα-bound enhancers, where it methylates histone H3 at arginine 17 (H3R17me2a). This methylation event facilitates the recruitment of other coactivators and the chromatin remodeling machinery, leading to transcriptional activation of target genes.[17]
Caption: CARM1 coactivation of Estrogen Receptor signaling.
CARM1 in the DNA Damage Response
CARM1 plays a crucial role in the cellular response to DNA damage.[5][19] Following DNA damage, the ATM kinase is activated, which in turn activates tumor suppressors like p53 and BRCA1. CARM1 is recruited to sites of DNA damage where it methylates both histone H3 and the coactivator p300. This methylation of p300 is critical for its interaction with BRCA1, leading to the formation of a coactivator complex that promotes the expression of cell cycle inhibitors like p21 and GADD45. This ultimately results in cell cycle arrest to allow for DNA repair.[5][19]
Caption: CARM1's role in the DNA damage response pathway.
Experimental Workflow for CARM1 Inhibitor Screening
The discovery of novel CARM1 inhibitors often involves a multi-step workflow that combines computational and experimental approaches.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. protocols.io [protocols.io]
- 17. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
PROTACs for Targeted Protein Degradation: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell altogether. This is achieved through a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome. This guide provides an in-depth technical overview of PROTACs, including their mechanism of action, key quantitative metrics, detailed experimental protocols, and the signaling pathways and workflows involved in their development and characterization.
Core Mechanism of Action
The fundamental mechanism of PROTACs involves hijacking the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein. This polyubiquitination serves as a degradation signal, leading to the recognition and subsequent degradation of the target protein by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Assessment of PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Two key parameters are used to quantify this:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
Below is a table summarizing the performance of several well-characterized PROTACs.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | ~1 nM | >95% | |
| MZ1 | BRD4 | VHL | HeLa | ~15 nM | >90% | |
| dBET1 | BRD4 | CRBN | 22Rv1 | ~3 nM | >98% | |
| ARV-771 | BET Proteins | VHL | 22Rv1 | ~5 nM | >90% | |
| DT2216 | BCL-XL | VHL | MOLT-4 | ~80 nM | >95% |
Key Experimental Protocols
The development and characterization of PROTACs involve a series of critical experiments to assess their binding, ubiquitination-inducing, and degradation-promoting activities.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of this complex.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip.
-
Analyte Injection 1 (Target Protein): Inject the purified target protein at various concentrations over the chip surface to measure its direct binding to the E3 ligase (as a negative control).
-
Analyte Injection 2 (PROTAC): Inject the PROTAC at a constant, saturating concentration over the E3 ligase-coated surface.
-
Analyte Injection 3 (Target Protein with PROTAC): Co-inject the target protein at various concentrations with the PROTAC.
-
Data Analysis: The enhancement in the binding response in the presence of the PROTAC indicates the formation of a ternary complex. The kinetics and affinity of this interaction can be determined by fitting the data to appropriate binding models.
In Vitro Ubiquitination Assays
These assays directly measure the ability of a PROTAC to induce the ubiquitination of the target protein in a controlled, cell-free environment.
Methodology: Western Blot-Based Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the purified target protein, the purified E3 ligase, and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with an antibody specific for the target protein to visualize the appearance of higher molecular weight bands corresponding to polyubiquitinated target protein.
Cellular Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.
Methodology: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC at a range of concentrations for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer to a membrane.
-
Detection and Analysis: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Use a secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore) for visualization. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in PROTAC-mediated protein degradation and the experimental steps for their characterization can aid in a deeper understanding.
VHL-Mediated Degradation of CARM1: A Technical Guide for Researchers
An In-depth Examination of the Ubiquitin-Proteasome Pathway in the Regulation of a Key Epigenetic Modifier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL)-mediated degradation of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). While the direct endogenous pathway is an emerging area of research, this document synthesizes current knowledge, including evidence from engineered protein degradation systems, to offer a detailed understanding of the core mechanism, relevant signaling pathways, and experimental protocols to investigate this interaction.
Introduction: The Key Players
CARM1 (Coactivator-Associated Arginine Methyltransferase 1) , also known as PRMT4, is a crucial protein arginine methyltransferase that plays a significant role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage response[1][2]. As a transcriptional coactivator, CARM1 methylates histones and other proteins, influencing gene expression programs that are vital for cell differentiation and development[3]. Dysregulation of CARM1 has been implicated in several cancers, making it an attractive therapeutic target[4][5]. The stability and activity of CARM1 are tightly regulated by post-translational modifications (PTMs), including phosphorylation, methylation, and ubiquitination[1][6].
VHL (von Hippel-Lindau protein) is a well-characterized tumor suppressor protein that functions as the substrate recognition component of an E3 ubiquitin ligase complex[7]. The VHL E3 ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, is a master regulator of the cellular response to oxygen availability[7]. Its primary and most studied substrate is the alpha subunit of the hypoxia-inducible factor (HIF-1α)[7]. Under normoxic conditions, prolyl hydroxylases modify HIF-1α, creating a binding site for VHL, which leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α[8][9]. Inactivation of VHL is a hallmark of clear cell renal cell carcinoma (ccRCC)[10][11]. Beyond HIF-1α, VHL has been shown to have other substrates, suggesting a broader role in cellular protein homeostasis[12].
The VHL-CARM1 Connection: An Emerging Paradigm
While the direct, endogenous VHL-mediated degradation of CARM1 is an area of active investigation, compelling evidence for this pathway comes from the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to bring a target protein and an E3 ligase into close proximity, inducing the ubiquitination and degradation of the target.
Recent studies have successfully developed potent PROTACs that consist of a CARM1 ligand linked to a VHL E3 ligase ligand[4]. These PROTACs induce the rapid and efficient degradation of CARM1 in a VHL- and proteasome-dependent manner[4]. This engineered degradation pathway strongly suggests that CARM1 can be a substrate for the VHL E3 ligase complex.
Hypothetical Mechanism of VHL-Mediated CARM1 Degradation
Based on the known mechanism of VHL substrate recognition, a hypothetical model for the endogenous VHL-mediated degradation of CARM1 can be proposed. This process would likely involve the following key steps:
-
Substrate Recognition: VHL recognizes a specific motif on CARM1. For its canonical substrate, HIF-1α, this recognition is dependent on the hydroxylation of specific proline residues[8][9]. Whether CARM1 undergoes a similar post-translational modification to facilitate VHL binding is currently unknown. It is also possible that VHL recognizes CARM1 through a hydroxylation-independent mechanism, as has been suggested for some other VHL substrates[13].
-
Ubiquitination: Upon binding, the VHL E3 ligase complex catalyzes the attachment of a polyubiquitin chain to one or more lysine residues on the CARM1 protein.
-
Proteasomal Degradation: The polyubiquitinated CARM1 is then recognized and degraded by the 26S proteasome.
The following diagram illustrates this hypothetical signaling pathway.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 4. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CARM1/PRMT4: Making Its Mark beyond Its Function as a Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 8. Hydroxylation-Dependent Interaction of Substrates to the Von Hippel-Lindau Tumor Suppressor Protein (VHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine methylation modulates tumor fate and prognosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines [mdpi.com]
- 13. Ubiquitination and regulation of AURKA identifies a hypoxia-independent E3 ligase activity of VHL - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of CARM1 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), a key epigenetic regulator, has emerged as a compelling therapeutic target in various cancers due to its frequent overexpression and association with poor prognosis. While small molecule inhibitors of CARM1 have been developed, their cellular efficacy can be limited. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising alternative by inducing the selective degradation of CARM1, thereby potentially overcoming the limitations of traditional inhibitors and addressing both the enzymatic and non-enzymatic functions of the protein. This technical guide provides an in-depth overview of the structural-activity relationship (SAR) of reported CARM1 degraders, detailed experimental protocols for their evaluation, and visualizations of key cellular pathways and experimental workflows.
Structural-Activity Relationship of CARM1 Degraders
The development of potent and selective CARM1 degraders is still in its early stages, with the majority of published research focusing on PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase for targeted degradation. The archetypal CARM1 PROTAC consists of three key components: a ligand that binds to CARM1, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The SAR of these molecules is highly dependent on the interplay between these three elements.
CARM1 Ligand
The most successful CARM1 degraders developed to date have utilized the potent and selective CARM1 inhibitor, TP-064 , as the CARM1-binding warhead. The strong binding affinity and high selectivity of TP-064 for CARM1 are crucial for the efficacy of the resulting PROTACs.
E3 Ligase Ligand
Initial screening efforts have explored both Cereblon (CRBN) and VHL as the E3 ligase for recruitment. However, VHL-based PROTACs have demonstrated superior CARM1 degradation capabilities in cellular assays.[1] The commonly used VHL ligand is a hydroxyproline derivative.
Linker Composition and Length
The linker plays a critical role in optimizing the formation of a productive ternary complex between CARM1, the PROTAC, and the E3 ligase. The SAR studies have revealed that both the length and the rigidity of the linker significantly impact the degradation potency.
Initial studies with flexible alkyl linkers of varying lengths demonstrated that linker length is a critical determinant of degradation activity. As shown in the table below, compounds with longer flexible linkers generally exhibited more potent CARM1 degradation.
| Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| 2a | Flexible alkyl | >1000 | ~20% at 1µM |
| 2b | Flexible alkyl (n=3) | >1000 | ~40% at 1µM |
| 2c | Flexible alkyl (n=4) | >1000 | ~60% at 1µM |
| 2d | Flexible alkyl (n=5) | ~500 | >80% at 1µM |
| 2e | Flexible alkyl (n=6) | ~500 | >80% at 1µM |
Data extracted from Xie et al., J Med Chem. 2023.
To improve upon the potency of degraders with flexible linkers, a series of compounds incorporating more rigid piperidine and piperazine rings were synthesized. This modification led to a significant enhancement in degradation activity, with the most potent compounds exhibiting DC50 values in the low nanomolar range.
| Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| 3a | Piperazine-piperidine | >1000 | ~30% at 0.5µM |
| 3b | Piperazine-bis-piperidine | 8.1 | 97 |
| 3c | Piperazine-piperidine-alkyl | ~100 | >90% at 0.5µM |
| 3d | Piperazine-piperidine-alkyl | ~50 | >95% at 0.5µM |
| 3e | Piperazine-bis-piperidine | 8.8 | 98 |
Data extracted from Xie et al., J Med Chem. 2023.[1]
The potent activity of compounds 3b and 3e highlights the importance of an optimal linker length and rigidity for facilitating a stable and productive ternary complex formation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CARM1 degraders.
In-Cell CARM1 Degradation Assay (Western Blotting)
This protocol is for determining the dose-dependent degradation of CARM1 in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF7 breast cancer cells)
-
Complete cell culture medium
-
CARM1 degrader compounds
-
DMSO (vehicle control)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-CARM1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the CARM1 degrader compounds or DMSO vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes. Note: Some studies suggest that CARM1 can aggregate upon heating, so incubation at room temperature for 30 minutes can be an alternative.[2]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CARM1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
The next day, wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody, or run a parallel gel for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CARM1 band intensity to the corresponding loading control band intensity. Plot the normalized CARM1 levels against the degrader concentration to determine the DC50 and Dmax values.
Off-Target Selectivity Profiling (Quantitative Proteomics)
This protocol outlines a general workflow for identifying the off-target effects of a CARM1 degrader using quantitative mass spectrometry.
Materials:
-
Cell line of interest
-
CARM1 degrader and vehicle control (DMSO)
-
Lysis buffer (e.g., 8M urea in 50 mM HEPES, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the CARM1 degrader at a concentration that achieves significant degradation (e.g., 3-5 times the DC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in 8M urea buffer.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysate.
-
Reduce the proteins with DTT at 56°C for 30 minutes.
-
Alkylate the cysteine residues with IAA in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to <2M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide samples using an LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform a database search against a human proteome database to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the CARM1 degrader compared to the vehicle control.
-
Generate volcano plots to visualize the changes in the proteome.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to CARM1 function and degrader-mediated degradation.
Caption: CARM1 Signaling Pathway in Transcriptional Regulation.
Caption: Mechanism of CARM1 Degradation by a PROTAC.
Caption: Experimental Workflow for CARM1 Degrader Evaluation.
References
Methodological & Application
Application Notes and Protocols: Utilizing CARM1 Degrader-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that mediates protein arginine methylation, a post-translational modification involved in a variety of cellular processes including transcriptional regulation, DNA damage response, and cell cycle control.[1][2][3][4] Dysregulation of CARM1 has been implicated in various diseases, most notably in cancer, where its overexpression often correlates with poor prognosis.[5][6][7][8][9] This has made CARM1 an attractive therapeutic target.
CARM1 degrader-1 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of CARM1 protein.[5][6][7][8][10][11] This molecule offers a powerful tool for studying the cellular functions of CARM1 and presents a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in Western blot analysis to monitor CARM1 degradation and its downstream effects.
Mechanism of Action of this compound
This compound operates through a PROTAC mechanism, which involves hijacking the cell's natural protein disposal system. The degrader is a heterobifunctional molecule with one end binding to CARM1 and the other end recruiting an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase complex.[5][6][7][8] This proximity induces the ubiquitination of CARM1, marking it for degradation by the 26S proteasome.[5][6][7][8]
Caption: Mechanism of Action of this compound.
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating histone H3 at arginine residues (H3R17, H3R26), which in turn influences chromatin structure and gene expression.[2] It also methylates numerous non-histone proteins, impacting processes like pre-mRNA splicing, cell cycle progression, and signaling pathways such as the NF-κB pathway.[3][12]
Caption: CARM1 in Transcriptional Regulation.
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies. The following table summarizes key performance indicators in MCF7 breast cancer cells.[5]
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | 8.1 ± 0.1 nM | MCF7 | 24 hours | [5] |
| Dmax | > 95% | MCF7 | 24 hours | [5] |
| Time to Onset | Rapid degradation within 2 hours | MCF7 | Varied | [5] |
Note: DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Workflow for Western Blot Analysis
A typical workflow for assessing CARM1 degradation using Western blot analysis after treatment with this compound is outlined below.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol provides a detailed methodology for performing Western blot analysis to assess the degradation of CARM1 following treatment with this compound.
A. Cell Culture and Treatment
-
Culture cells of interest (e.g., MCF7, BT474, MDA-MB-231) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO) and a negative control compound if available.[5]
B. Cell Lysate Preparation
Critical Note: CARM1 has a tendency to form SDS-resistant aggregates upon heating.[4][13][14] Therefore, it is crucial to avoid boiling the samples during lysate preparation.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
C. SDS-PAGE and Electrotransfer
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer without boiling . Incubate at room temperature for 10-15 minutes.[4][13]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
D. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CARM1 overnight at 4°C with gentle agitation. Recommended starting dilution: 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Recommended starting dilution: 1:5000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To assess downstream effects, membranes can be stripped and re-probed for methylated substrates of CARM1 (e.g., asymmetric dimethylated BAF155 or PABP1) or other PRMTs to check for selectivity.[5][15]
-
Always probe for a loading control (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.
E. Signal Detection and Data Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CARM1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CARM1 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining CARM1 against the concentration of the degrader to determine the DC50 value.
Selectivity and Controls
To ensure the observed degradation is specific to CARM1 and mediated by the intended mechanism, the following controls are recommended:
-
Negative Control Compound: A structurally similar compound that does not bind to CARM1 or VHL should not induce CARM1 degradation.[5]
-
Proteasome and E3 Ligase Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) or a VHL ligand (e.g., VH-032) should rescue the degradation of CARM1 induced by the degrader.[5]
-
Off-Target Analysis: Western blot for other PRMT family members (e.g., PRMT1, PRMT5, PRMT6) to confirm the selectivity of the degrader.[5]
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the biological roles of CARM1 and explore its therapeutic potential.
References
- 1. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 12. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: CARM1 Degrader-1 for MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1) is a critical enzyme involved in the regulation of gene transcription and has been identified as a promising therapeutic target in various cancers, including estrogen receptor-positive (ER+) breast cancer.[1][2][3] CARM1 overexpression is often correlated with poor prognosis in breast cancer.[1] Unlike traditional small molecule inhibitors that only block the enzymatic activity of a target protein, degraders offer a novel therapeutic modality by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This approach can lead to a more profound and sustained inhibition of the target's function.[4]
This document provides detailed application notes and protocols for the use of CARM1 degrader-1 (also known as compound 3b), a potent and selective proteolysis-targeting chimera (PROTAC) degrader of CARM1, specifically for experiments involving the MCF7 human breast cancer cell line.[4][5][6][7] this compound induces the degradation of CARM1 in a VHL- and proteasome-dependent manner.[8]
Data Summary: this compound in MCF7 Cells
The following table summarizes the key quantitative data for the activity of this compound in MCF7 cells, based on published findings.[4]
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | 8.1 ± 0.1 nM | MCF7 | The half-maximal degradation concentration after a 24-hour treatment. | [4] |
| Dmax | > 95% | MCF7 | The maximum percentage of CARM1 degradation observed. | [4] |
| Time to Onset of Degradation | 2 hours | MCF7 | Significant CARM1 degradation is observed as early as 2 hours post-treatment. | [4] |
| Sustained Degradation | Up to 48 hours | MCF7 | CARM1 degradation is sustained and maximized over a 48-hour period. | [4] |
Signaling Pathway and Mechanism of Action
CARM1 plays a significant role in estrogen-stimulated breast cancer growth by acting as a coactivator for the estrogen receptor alpha (ERα).[3][9] Upon estrogen stimulation, ERα recruits a complex of coactivators, including CARM1, to the promoters of target genes like E2F1, leading to cell cycle progression.[3] CARM1 exerts its coactivator function in part by methylating histone H3 at arginine 17 (H3R17me2).[3]
This compound is a PROTAC that consists of a ligand for CARM1, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By simultaneously binding to CARM1 and the VHL E3 ligase, the degrader brings them into close proximity, leading to the ubiquitination of CARM1 and its subsequent degradation by the proteasome. This results in the depletion of cellular CARM1 protein levels, thereby inhibiting its downstream signaling and biological functions, such as the methylation of its substrates and the promotion of cancer cell migration.[4][8]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
General Guidelines
-
Cell Culture: MCF7 cells should be maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store the stock solution at -80°C.[8] Further dilutions should be made in the appropriate cell culture medium immediately before use.
Protocol 1: Western Blot Analysis of CARM1 Degradation
This protocol is to determine the dose-dependent and time-course effects of this compound on CARM1 protein levels.
Materials:
-
MCF7 cells
-
This compound
-
Cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CARM1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 24 hours. Include a DMSO-treated control.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CARM1 band intensity to the corresponding β-actin band intensity.
Figure 2: Experimental workflow for Western blot analysis.
Protocol 2: Cell Proliferation Assay
This protocol is to assess the effect of CARM1 degradation on the proliferation of MCF7 cells.
Materials:
-
MCF7 cells
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours). Include a DMSO-treated control.
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the DMSO-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Protocol 3: Transwell Migration Assay
This protocol is to evaluate the impact of CARM1 degradation on the migratory capacity of MCF7 cells.[4]
Materials:
-
MCF7 cells
-
This compound
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (as a chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Pre-treat MCF7 cells with this compound or DMSO for 24 hours.
-
Assay Setup:
-
Add medium with 10% FBS to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 24-48 hours to allow for cell migration.
-
Staining:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
-
Imaging and Quantification:
-
Wash the inserts and allow them to air dry.
-
Image the migrated cells using a microscope.
-
Quantify the number of migrated cells by counting cells in several random fields or by eluting the crystal violet dye and measuring the absorbance.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No/weak CARM1 degradation | - Inactive compound- Insufficient treatment time or concentration- Issues with Western blot protocol | - Verify the integrity and concentration of the degrader stock.- Perform a time-course and dose-response experiment.- Optimize Western blot conditions (e.g., antibody concentration, transfer efficiency). |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS. |
| Low cell migration in control group | - Cells are not migratory- Chemoattractant is not effective | - MCF7 cells have low migratory potential; consider using a more invasive cell line if needed.- Ensure the FBS concentration in the lower chamber is sufficient to create a gradient. |
Conclusion
This compound is a valuable research tool for studying the biological functions of CARM1 in MCF7 cells and for evaluating the therapeutic potential of CARM1 degradation in ER+ breast cancer. The protocols provided here offer a starting point for researchers to investigate the cellular effects of this potent and selective degrader. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific research questions and experimental setups.
References
- 1. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CARM1 regulates estrogen-stimulated breast cancer growth through up-regulation of E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Quantifying the Inhibition of Cell Migration Using CARM1 degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the methylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, mRNA splicing, and signal transduction.[2][3] Overexpression of CARM1 is correlated with poor prognosis in numerous cancers, including breast, prostate, and liver cancers, where it promotes tumorigenesis and metastasis.[1][4][5] CARM1 enhances tumor progression by methylating substrates like the SWI/SNF core subunit BAF155, which in turn regulates the expression of genes involved in cell migration.[5]
Given its oncogenic roles, CARM1 has emerged as a promising therapeutic target.[1][2] While small molecule inhibitors for CARM1 exist, their cellular efficacy can be limited.[6][7] An alternative strategy is targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). CARM1 degrader-1 is a PROTAC designed to selectively target CARM1 for degradation.[6][8] It functions by forming a ternary complex between CARM1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CARM1.[6][7] This approach has been shown to potently inhibit the methylation of CARM1 substrates and suppress cancer cell migration.[6][8]
This application note provides detailed protocols for two standard in vitro methods—the Wound Healing (Scratch) Assay and the Transwell Migration Assay—to assess the efficacy of this compound in inhibiting cell migration.[9]
Signaling Pathway and Mechanism of Action
Experimental Protocols
Two robust and widely accepted methods for assessing cell migration in vitro are presented below.[9] For optimal results, a cell line with high endogenous CARM1 expression and migratory potential, such as the triple-negative breast cancer cell line MDA-MB-231, is recommended.[6]
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective cell migration to close an artificial "wound" created in a confluent cell monolayer.[9]
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (and vehicle control, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell-scratching insert
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera and incubation chamber
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Pre-treatment (Optional): Once cells are 70-80% confluent, you may replace the medium with fresh complete medium containing various concentrations of this compound or vehicle control and incubate for a predetermined time (e.g., 24 hours) to ensure CARM1 degradation prior to the assay.
-
Creating the Wound: Once the monolayer is 100% confluent, gently scratch a straight line across the center of the well using a sterile 200 µL pipette tip.[9]
-
Washing: Carefully wash the wells twice with sterile PBS to remove dislodged cells and debris.
-
Treatment: Add serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control to each well. Using low-serum medium minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Image Acquisition (Time 0): Immediately place the plate on a microscope stage and capture images of the scratch in marked regions for each well. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same marked regions at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width or area of the scratch at time 0 and at each subsequent time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay quantifies the number of cells that actively migrate through a porous membrane in response to a chemoattractant.[10] This method was used to demonstrate that a CARM1 degrader inhibits breast cancer cell migration.[6]
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells) for 24-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS) as a chemoattractant
-
Serum-free medium
-
This compound (and vehicle control, e.g., DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (e.g., 0.5% in 25% methanol)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight to starve the cells.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of a 24-well plate.[10]
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding and Treatment:
-
Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Seed 100-200 µL of the cell suspension (1-2 x 10⁴ cells) into the upper chamber of each Transwell insert.[11]
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Allow the inserts to air dry completely.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 20-30 minutes.
-
-
Washing: Gently wash the inserts in a beaker of water to remove excess stain and allow them to air dry.
-
Cell Counting: Using a light microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view (e.g., 5-10 fields per insert). Calculate the average number of migrated cells per field for each condition.
Data Presentation and Expected Results
The degradation of CARM1 is expected to result in a dose-dependent inhibition of cell migration.[6] The quantitative data from these experiments can be summarized in tables for clear comparison.
Table 1: Representative Data from Wound Healing Assay
| Treatment | Concentration (nM) | Initial Wound Area (t=0h) | Final Wound Area (t=24h) | % Wound Closure |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 100% | 15% | 85% |
| This compound | 1 | 100% | 35% | 65% |
| This compound | 10 | 100% | 60% | 40% |
| this compound | 100 | 100% | 82% | 18% |
Table 2: Representative Data from Transwell Migration Assay
| Treatment | Concentration (nM) | Average Migrated Cells per Field | % Migration (relative to control) |
|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 150 | 100% |
| This compound | 1 | 105 | 70% |
| This compound | 10 | 54 | 36% |
| this compound | 100 | 21 | 14% |
Note: The data presented are illustrative. A study on a potent CARM1 degrader (compound 3b) showed significant inhibition of MDA-MB-231 cell migration at a concentration of 0.5 µM.[6] The DC₅₀ (concentration for 50% degradation) for this compound was approximately 8.1 nM, indicating that potent effects on migration can be observed at nanomolar concentrations.[6][7][8] It is crucial to perform a dose-response experiment to determine the EC₅₀ for the inhibition of migration for your specific cell line and experimental conditions. Western blotting should also be performed to confirm the degradation of CARM1 at the tested concentrations.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols: CARM1 Degrader-1 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1] In the context of oncology, CARM1 is frequently amplified or overexpressed in a range of human cancers, including triple-negative breast cancer (TNBC), where its elevated expression is often correlated with a poor prognosis.[2][3][4] In TNBC, CARM1 has been shown to promote tumor progression by enhancing cell proliferation, epithelial-mesenchymal transition (EMT), and cancer stem cell-like properties.[5][6][7]
Given the limitations of current therapeutic options for TNBC, targeting CARM1 has emerged as a promising strategy.[1] While small molecule inhibitors of CARM1's methyltransferase activity have been developed, they may not address the non-enzymatic functions of the protein.[3] To overcome this, a potent and selective CARM1 degrader, designated as CARM1 degrader-1 (also referred to as compound 3b), has been developed.[3][8][9] This molecule is a proteolysis-targeting chimera (PROTAC) that induces the degradation of CARM1 through the ubiquitin-proteasome system, offering a novel approach to investigate CARM1's roles and as a potential therapeutic agent.[3][8]
These application notes provide an overview of the utility of this compound in TNBC research, including its mechanism of action, key quantitative data, and detailed protocols for relevant experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | Degrader Compound | DC₅₀ | Dₘₐₓ | Time Course |
| MCF7 (Breast Cancer) | This compound (3b) | 8.1 ± 0.1 nM | > 95% | Rapid degradation observed within 2 hours, sustained for at least 48 hours. |
| MDA-MB-231 (TNBC) | This compound (3b) | Not explicitly stated, but effective degradation observed. | Not explicitly stated. | Effective degradation observed after 24 and 48 hours. |
| BT474 (Breast Cancer) | This compound (3b) | Not explicitly stated, but effective degradation observed. | Not explicitly stated. | Effective degradation observed after 24 and 48 hours. |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Functional Effects of this compound in TNBC Cells
| Cell Line | Assay | Treatment | Concentration | Result |
| MDA-MB-231 (TNBC) | Transwell Migration Assay | This compound (3b) | 0.5 µM | Similar level of migration inhibition as 10 µM of the CARM1 inhibitor TP-064. |
| MDA-MB-231 (TNBC) | Cell Proliferation Assay | This compound (3b) | Not specified | Did not inhibit cell proliferation. |
| MCF7 (Breast Cancer) | Cell Proliferation Assay | This compound (3b) | Not specified | Did not inhibit cell proliferation. |
Signaling Pathways and Mechanism of Action
CARM1 exerts its oncogenic functions in TNBC through multiple signaling pathways. This compound functions by inducing the proteasomal degradation of CARM1, thereby inhibiting its downstream effects.
CARM1-HIF1A Signaling Axis
In TNBC, CARM1 is recruited by Hypoxia-Inducible Factor 1-alpha (HIF1A) to the promoters of genes critical for cell cycle progression, metabolism, and invasion, such as CDK4, Cyclin D1, and β-Catenin.[5][6][7][10] This interaction enhances the transcription of these target genes, promoting TNBC proliferation and metastasis.[5][6][10]
Caption: CARM1 and HIF1A signaling in TNBC.
CARM1-MAP2K4-PI3K/AKT Feedback Loop
CARM1 can methylate and activate MAP2K4, a key component of the JNK signaling pathway, which in turn promotes TNBC cell proliferation and metastasis.[2] Inhibition of CARM1 leads to the activation of AKT, a central node in the PI3K signaling pathway, creating a potential resistance mechanism.[2] This suggests that a combination therapy of a CARM1 degrader and a PI3K inhibitor could be a synergistic approach for treating TNBC.[2][11]
Caption: CARM1, MAP2K4, and PI3K/AKT interplay.
Mechanism of this compound
This compound is a PROTAC that hijacks the cell's natural protein disposal system. It simultaneously binds to CARM1 and an E3 ubiquitin ligase (specifically VHL), forming a ternary complex.[3][8] This proximity induces the ubiquitination of CARM1, marking it for degradation by the 26S proteasome.[3]
Caption: Mechanism of CARM1 degradation by a PROTAC.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in TNBC cell lines.
Western Blot for CARM1 Degradation
This protocol is to determine the extent of CARM1 protein degradation following treatment with this compound.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CARM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 2, 6, 12, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the percentage of CARM1 degradation relative to the vehicle-treated control.
Transwell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of TNBC cells.
Materials:
-
TNBC cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Preparation: Culture TNBC cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Place transwell inserts into a 24-well plate. Add complete medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing either this compound or vehicle control. Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 12-24 hours, to be optimized for the specific cell line).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the migrated cells using a microscope. Count the number of migrated cells in several random fields of view.
-
Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to investigate the effect of CARM1 degradation on its recruitment to the promoters of target genes.
Materials:
-
TNBC cells
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-CARM1 antibody (for immunoprecipitation)
-
IgG antibody (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter regions of known CARM1 target genes (e.g., CDK4)
Procedure:
-
Cell Treatment and Cross-linking: Treat TNBC cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell and Nuclear Lysis: Harvest and lyse the cells to isolate the nuclei. Lyse the nuclei to release chromatin.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with either the anti-CARM1 antibody or the IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of CARM1 target genes.
-
Analysis: Analyze the qPCR data to determine the relative enrichment of CARM1 at specific gene promoters in the degrader-treated versus control cells. A significant reduction in enrichment indicates that CARM1 degradation prevents its association with these promoters.
Conclusion
This compound is a valuable tool for studying the multifaceted roles of CARM1 in TNBC. Its ability to induce potent and sustained degradation of CARM1 allows for a more comprehensive interrogation of CARM1's functions compared to traditional inhibitors. The provided protocols offer a starting point for researchers to investigate the effects of CARM1 degradation on TNBC cell biology and to explore its therapeutic potential. Further studies, including in vivo experiments, will be crucial to fully validate the promise of CARM1 degradation as a therapeutic strategy for this aggressive breast cancer subtype.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of CARM1 in breast cancer is correlated with poorly characterized clinicopathologic parameters and molecular subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A [journal.hep.com.cn]
- 6. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A [ouci.dntb.gov.ua]
- 8. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CARM1-Mediated MAP2K4 Methylation Potentiates the Oncogenic Functions of MAP2K4 and Constitutes a Targetable Dependency in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CARM1 Substrate Methylation with Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing protein degraders for the study of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and its substrate methylation. CARM1 is a crucial enzyme that methylates histone and non-histone proteins, playing a significant role in various cellular processes, including transcriptional regulation, mRNA splicing, and cell cycle progression.[1][2][3] Dysregulation of CARM1 activity is implicated in several cancers, making it a compelling therapeutic target.[1][3][4] The use of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers a powerful approach to acutely deplete cellular CARM1 levels, enabling a detailed investigation of its downstream effects on substrate methylation and cellular phenotypes.[5][6]
Introduction to CARM1 and its Role in Disease
CARM1, also known as PRMT4, is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on its substrates, resulting in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1][7] This post-translational modification is a key regulatory mechanism in numerous biological processes. CARM1 is overexpressed in a variety of cancers, including breast, colorectal, and prostate cancer, where its elevated activity often correlates with poor prognosis.[5][6] CARM1's oncogenic functions are diverse; it can act as a transcriptional coactivator for nuclear receptors like the estrogen receptor α (ERα), methylate components of the spliceosome to regulate alternative splicing, and methylate chromatin remodeling factors to influence gene expression.[8][9][10] Given its multifaceted role in cancer progression, the development of small molecule inhibitors and degraders targeting CARM1 is an active area of research.[4][5][6]
Studying CARM1 with Degraders
While small molecule inhibitors can block the catalytic activity of CARM1, they do not eliminate the protein itself, potentially leaving non-catalytic scaffolding functions intact.[11] Protein degraders, such as PROTACs, offer an alternative and often more potent approach by inducing the degradation of the target protein.[5][6] A CARM1 PROTAC typically consists of a ligand that binds to CARM1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[5][12] This ternary complex formation leads to the ubiquitination of CARM1 and its subsequent degradation by the proteasome.[5][6] This rapid and sustained depletion of CARM1 allows for a clear investigation of the consequences of its loss on substrate methylation and cellular functions.
Quantitative Data on CARM1 Degrader Performance
The following tables summarize the performance of a potent and selective CARM1 PROTAC degrader, compound 3b, as reported in the literature.[5]
Table 1: In Vitro Degradation Efficiency of CARM1 Degrader (Compound 3b)
| Cell Line | DC50 (nM) | Dmax (%) | Time to Onset |
| MCF7 | 8.1 ± 0.1 | > 95 | 2 hours |
| BT474 | Effective Degradation | Not Reported | 24 - 48 hours |
| MDA-MB-231 | Effective Degradation | Not Reported | 24 - 48 hours |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[5]
Table 2: Comparison of CARM1 Degrader (Compound 3b) and Inhibitor (TP-064) on Substrate Methylation
| Compound | Concentration for Equivalent Inhibition of PABP1 and BAF155 Methylation |
| Compound 3b (Degrader) | 0.1 µM |
| TP-064 (Inhibitor) | 10 µM |
This demonstrates that the degrader is at least 100-fold more potent than the inhibitor in downregulating substrate methylation.[5][12]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Western Blot Analysis of CARM1 Degradation and Substrate Methylation
This protocol is for assessing the levels of CARM1 protein and the methylation status of its known substrates, such as PABP1 and BAF155, following treatment with a CARM1 degrader.[5][13][14]
Materials:
-
Cancer cell lines (e.g., MCF7, BT474, MDA-MB-231)
-
Complete cell culture medium
-
CARM1 degrader (e.g., Compound 3b) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CARM1
-
Anti-asymmetric dimethylarginine (aDMA) specific for substrates (e.g., anti-PABP1 me2a, anti-BAF155 me2a)
-
Loading control (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the CARM1 degrader or vehicle control for the desired time points (e.g., 2, 4, 8, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-CARM1, anti-methylated substrate) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 2: Quantitative Mass Spectrometry for Global Methylome Analysis
This protocol provides a general workflow for identifying and quantifying changes in the arginine methylome upon CARM1 degradation.[15][16][17]
Materials:
-
Treated and control cell pellets
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
Antibodies for immunoprecipitation of methylated peptides (e.g., anti-aDMA)
-
Protein A/G beads
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Extraction and Digestion: Lyse the cell pellets and quantify the protein. Reduce the proteins with DTT and alkylate with iodoacetamide. Digest the proteins into peptides overnight with trypsin.
-
Peptide Cleanup: Desalt the peptide digests using SPE cartridges.
-
Immunoprecipitation of Methylated Peptides: Incubate the peptide mixture with an anti-aDMA antibody to enrich for asymmetrically dimethylated peptides. Capture the antibody-peptide complexes using Protein A/G beads.
-
Elution and Desalting: Wash the beads extensively to remove non-specifically bound peptides. Elute the enriched methylated peptides and desalt them again using SPE.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the site of methylation.
-
Data Analysis: Use specialized software to search the raw data against a protein database to identify the methylated proteins and their specific methylation sites. Quantify the relative abundance of each methylated peptide between the degrader-treated and control samples.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of CARM1 degradation on cancer cell migration.[5][7]
Materials:
-
Cancer cell lines
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) or a specialized wound healing insert
-
CARM1 degrader and vehicle control
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a uniform cell-free gap.
-
Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing the CARM1 degrader or vehicle control.
-
Image Acquisition: Immediately after creating the wound (time 0), capture images of the scratch at several defined locations.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point for both treated and control wells. Calculate the percentage of wound closure over time to quantify cell migration.
Conclusion
The use of potent and selective degraders provides a powerful tool for elucidating the diverse functions of CARM1. By inducing the rapid and sustained depletion of CARM1, researchers can effectively study the direct consequences of its absence on substrate methylation and downstream cellular processes. The protocols and data presented here offer a framework for investigating the role of CARM1 in health and disease, and for the preclinical evaluation of CARM1-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of CARM1 in cancer [ouci.dntb.gov.ua]
- 3. The emerging role of CARM1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques - MetwareBio [metwarebio.com]
- 14. What Are the Commonly Used Methods for Protein Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging technologies to map the protein methylome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using CARM1-Targeting Compounds in Mouse Models
Note to the Reader: As of the latest available research, no in vivo studies utilizing CARM1 degrader-1 (also known as compound 3b) in mouse models have been published. The information provided below is based on the comprehensive in vitro characterization of this compound and in vivo studies of other CARM1 inhibitors, namely EZM2302 and iCARM1. These notes are intended to serve as a practical guide for researchers and drug development professionals interested in the in vivo application of CARM1-targeting agents.
Part 1: this compound (Compound 3b) - In Vitro Characterization
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[1][2][3] It consists of a ligand for CARM1 (TP-064) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker.[1][2][3] This dual-binding molecule brings CARM1 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
Mechanism of Action
The mechanism of this compound involves the formation of a ternary complex between CARM1, the degrader molecule, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin to CARM1, marking it for degradation by the 26S proteasome.[1] Pre-treatment with a CARM1 inhibitor, a VHL ligand, a proteasome inhibitor, or a neddylation inhibitor has been shown to abrogate the degradation of CARM1, confirming this mechanism.[1]
In Vitro Efficacy Data
This compound has demonstrated potent and rapid degradation of CARM1 in various breast cancer cell lines.[1]
| Cell Line | DC50 (nM) | Dmax (%) | Time to Degradation (hours) | Reference |
| MCF7 | 8.1 ± 0.1 | 97 ± 1.9 | 2 | [1] |
| BT474 | Effective | >95 | 24-48 | [1] |
| MDA-MB-231 | Effective | >95 | 24-48 | [1] |
| MCF10A (Normal) | High Potency | >95 | Not Specified | [1] |
Table 1: In Vitro Degradation Efficacy of this compound.
Functionally, the degradation of CARM1 by this PROTAC leads to a significant reduction in the methylation of its substrates, such as PABP1 and BAF155, and subsequently inhibits cancer cell migration.[1][4] Notably, the degrader was found to be at least 100-fold more potent than its corresponding inhibitor (TP-064) in inhibiting the methylation of CARM1 substrates.[1]
Part 2: In Vivo Studies with CARM1 Inhibitors
While in vivo data for this compound is not yet available, studies on CARM1 inhibitors provide valuable insights into the potential in vivo applications of CARM1-targeting compounds.
Experimental Protocols for In Vivo Studies
The following protocols are compiled from studies using the CARM1 inhibitors EZM2302 and iCARM1 in mouse xenograft models.[5][6]
1. Animal Models:
-
Mouse Strains: BALB/c nude mice or CB-17 SCID mice are commonly used for xenograft studies.[5][6]
-
Cell Line Inoculation:
2. Dosing and Administration:
-
Compound Formulation:
-
Route of Administration: Oral gavage (p.o.) and intravenous (i.v.) injections are common routes.[5]
-
Dosing Regimen:
-
Treatment is typically initiated when tumors reach a mean size of approximately 120 mm³.[5]
-
Dosing schedules can vary, for example, daily or twice-daily administration for a specified period (e.g., 21-28 days).
-
3. Efficacy Assessment:
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Organs may also be collected for histological analysis to assess any potential toxicity.[6]
In Vivo Efficacy Data of CARM1 Inhibitors
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| EZM2302 | RPMI-8226 Xenograft | Multiple Myeloma | Oral dosing | Dose-dependent anti-tumor activity | [5] |
| iCARM1 | MCF7 Xenograft | ERα-positive Breast Cancer | Normal saline treatment (dose not specified) | Remarkable inhibition of tumor growth | [6] |
| iCARM1 | 4T-1 Allograft | Triple-Negative Breast Cancer | Normal saline treatment (dose not specified) | Effective inhibition of tumor size and weight | [6] |
Table 2: Summary of In Vivo Efficacy of CARM1 Inhibitors.
These studies demonstrate that targeting CARM1 in vivo can lead to significant anti-tumor effects in preclinical mouse models of various cancers.[5][6]
Conclusion and Future Directions
While this compound has shown significant promise in in vitro studies through its potent and selective degradation of CARM1, its in vivo efficacy remains to be determined. The successful in vivo application of CARM1 inhibitors suggests that CARM1 is a viable therapeutic target in cancer. Future studies should focus on evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in relevant mouse models. The protocols and data presented here for CARM1 inhibitors can serve as a valuable starting point for designing and executing such in vivo experiments. The development of an orally bioavailable CARM1 degrader with favorable in vivo properties could offer a novel and effective therapeutic strategy for CARM1-driven cancers.[2]
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | PROTACs | | Invivochem [invivochem.com]
Application Notes and Protocols: Determining DC50 and Dmax for CARM1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme involved in various cellular processes, including transcriptional regulation.[1][2] Its amplification and overexpression have been linked to poor prognosis in several cancer types, making it a compelling therapeutic target.[1][3][4][5] While small molecule inhibitors for CARM1 exist, their cellular efficacy can be limited.[1][3][5] A promising alternative is the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of CARM1.
This document provides detailed application notes and protocols for determining the potency and efficacy of CARM1 degrader-1 (also referred to as compound 3b), a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target CARM1 for proteasomal degradation.[1][3][4][5][6] The key parameters to quantify the activity of a degrader are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CARM1 (TP-064), a linker, and a ligand that binds to the VHL E3 ubiquitin ligase.[1][3][5] This dual binding induces the formation of a ternary complex between CARM1 and the VHL E3 ligase complex, leading to the ubiquitination of CARM1 and its subsequent degradation by the 26S proteasome.[1][7] This degradation inhibits both the enzymatic and non-enzymatic functions of CARM1, offering a potential therapeutic advantage over traditional inhibitors.[1][4]
Quantitative Data Summary
The following table summarizes the reported DC50 and Dmax values for this compound in various breast cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| This compound (3b) | MCF7 | ~8 | >95% | Western Blot | [1] |
| This compound | MCF7 | 8.1 | >95% | Not Specified | [6][7][8][9] |
| This compound (3b) | MCF7 | 8.1 | 97% | Not Specified | [4] |
| This compound (3b) | BT474 | Effective Degradation | Not Quantified | Western Blot | [1] |
| This compound (3b) | MDA-MB-231 | Effective Degradation | Not Quantified | Western Blot | [1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MCF7 (ER+ breast cancer), BT474 (ER+/HER2+ breast cancer), MDA-MB-231 (triple-negative breast cancer).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF7) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a dilution series of this compound in the appropriate cell culture medium. A typical concentration range for DC50 determination would span from picomolar to micromolar (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Replace the culture medium with the medium containing the degrader or vehicle control.
-
Incubate the cells for the desired time points. Degradation can be observed as early as 2 hours, with more significant degradation typically seen at 24 to 48 hours.[1]
-
Western Blotting for CARM1 Degradation
This is the most common method for determining DC50 and Dmax.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% sodium dodecyl sulfate) supplemented with protease inhibitors (e.g., 1mM phenylmethylsulfonyl fluoride, 10μg/mL aprotinin, 1μM leupeptin, and 10μg/mL pepstatin).[1]
-
Incubate the lysates on ice for 20 minutes.[1]
-
Clarify the lysates by centrifugation at 15,000 RPM for 20 minutes at 4°C.[1]
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add SDS-PAGE loading buffer to the lysates.
-
Important Note: CARM1 has a tendency to form SDS-resistant aggregates, which can affect its migration in SDS-PAGE.[2][10][11] It is recommended to avoid boiling the samples and instead incubate them at room temperature before loading onto the gel.[2][10]
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CARM1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for CARM1 and the loading control using densitometry software.
-
Normalize the CARM1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of CARM1 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining CARM1 against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
-
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. primo.alfred.edu [primo.alfred.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
CARM1 Degrader-1: A Powerful Tool for Probing Epigenetic Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that plays a significant role in epigenetic regulation. It catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, thereby influencing a wide array of cellular processes including transcription, mRNA processing, and signal transduction.[1] CARM1-mediated methylation of histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a) is a key mark of transcriptional activation.[2] Dysregulation of CARM1 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1]
CARM1 degrader-1 (also known as compound 3b) is a potent and selective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of CARM1.[3] This molecule provides a powerful tool to study the functional consequences of CARM1 loss, overcoming some limitations of traditional small molecule inhibitors. Unlike inhibitors that only block the enzymatic activity, degraders eliminate the entire protein, thus abrogating both its catalytic and non-catalytic scaffolding functions. This allows for a more thorough investigation of CARM1's roles in cellular signaling and gene regulation.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying epigenetic regulation.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to CARM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The simultaneous binding of this compound to both CARM1 and the VHL E3 ligase brings the two proteins into close proximity. This induced proximity facilitates the polyubiquitination of CARM1 by the E3 ligase complex. The polyubiquitinated CARM1 is then recognized and targeted for degradation by the 26S proteasome, leading to a rapid and efficient removal of the CARM1 protein from the cell.
Caption: Mechanism of CARM1 degradation by this compound.
Signaling Pathways Involving CARM1
CARM1 is a key coactivator in multiple signaling pathways, where it modulates the activity of various transcription factors to regulate gene expression.
-
Nuclear Receptor Signaling: CARM1 was initially identified as a coactivator for nuclear hormone receptors, such as the estrogen receptor (ER).[1][4] Upon hormone binding, CARM1 is recruited to the receptor complex at target gene promoters, where it methylates histone H3 and other coactivators like p300/CBP, leading to chromatin remodeling and transcriptional activation.[2][4]
-
NF-κB Signaling: CARM1 directly interacts with the p65 subunit of NF-κB and acts as a coactivator for NF-κB-mediated transcription. This is crucial for the expression of genes involved in inflammation and cell survival.[4]
-
p53 Signaling and DNA Damage Response: In response to DNA damage, CARM1 can methylate the tumor suppressor p53 and its coactivator p300.[5] This methylation is important for the induction of cell cycle arrest to allow for DNA repair, highlighting CARM1's role in maintaining genomic integrity.[5]
Caption: CARM1 as a central coactivator in multiple signaling pathways.
Data Presentation
The efficacy of this compound has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Degradation Potency of this compound (Compound 3b)
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (hours) | Reference |
| MCF7 (Breast Cancer) | 8.1 | >95 | 2 | |
| MCF10A (Normal Breast Epithelial) | Potent degradation observed | - | - |
Table 2: Selectivity of this compound (Compound 3b)
| Protein | Degradation Observed in MCF7 cells | Reference |
| CARM1 | Yes | |
| PRMT1 | No | |
| PRMT5 | No | |
| PRMT6 | No |
Table 3: Functional Effects of this compound (Compound 3b)
| Cell Line | Assay | Effect | Reference |
| MCF7 (Breast Cancer) | Substrate Methylation | Potent downregulation of PABP1 and BAF155 methylation. | |
| MDA-MB-231 (Breast Cancer) | Cell Migration | Significant inhibition of cell migration. |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Western Blotting for CARM1 Degradation
This protocol is optimized to prevent the aggregation of CARM1 that can occur with standard sample preparation methods.
Caption: Workflow for Western blotting to detect CARM1 levels.
Materials:
-
Cells of interest (e.g., MCF7)
-
This compound (and DMSO as vehicle control)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer (without boiling)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CARM1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation (Crucial Step): Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to the lysates. Do not boil the samples , as this can cause CARM1 to aggregate. Instead, incubate at room temperature for 10-15 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against CARM1 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of CARM1 degradation.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Methylation
This protocol allows for the investigation of CARM1-mediated histone methylation at specific gene promoters.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Antibody against H3R17me2a
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release the chromatin.
-
Chromatin Shearing: Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against H3R17me2a or normal IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known CARM1 target genes to quantify the enrichment of H3R17me2a.
Protocol 3: Cell Migration Assay (Transwell Assay)
This assay is used to assess the effect of CARM1 degradation on the migratory capacity of cells.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound or DMSO
-
Transwell inserts (with appropriate pore size)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing this compound or DMSO. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Staining and Visualization: Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the crystal violet can be eluted and the absorbance measured to quantify migration.
Conclusion
This compound is a valuable chemical probe for elucidating the diverse roles of CARM1 in epigenetic regulation and cellular function. Its ability to induce rapid and selective degradation of CARM1 allows for a clear and robust analysis of the consequences of CARM1 loss. The protocols provided herein offer a starting point for researchers to effectively utilize this powerful tool in their investigations into CARM1 biology and its implications in health and disease.
References
- 1. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CARM1 Aggregation in Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with CARM1 aggregation during Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my CARM1 protein showing up as a high molecular weight smear or stuck in the wells of my Western blot?
A1: This is a classic sign of protein aggregation. CARM1 has been shown to form SDS-resistant aggregates, which can prevent it from migrating properly through the polyacrylamide gel.[1][2] This aggregation is often influenced by sample preparation methods, particularly heat denaturation and high protein concentrations.[1][2]
Q2: What are the primary causes of CARM1 aggregation?
A2: The main culprits for CARM1 aggregation during Western blot sample preparation are:
-
Heat-induced aggregation: Standard sample boiling at 95-100°C can cause CARM1 to aggregate.[1][2]
-
High protein concentration: Higher concentrations of CARM1 in the lysate increase the likelihood of aggregation.[1][2]
-
Inadequate denaturation: Insufficient SDS or reducing agents in the sample buffer may not fully denature and linearize the protein, leading to aggregation.[3][4]
-
Oxidation: Formation of intermolecular disulfide bonds can contribute to aggregation if reducing agents are absent or have lost activity.[4][5]
Q3: Can post-translational modifications (PTMs) of CARM1 affect its aggregation?
A3: While the direct impact of PTMs on CARM1 aggregation during Western blotting is not fully elucidated, it is known that CARM1 undergoes various PTMs, including phosphorylation, methylation, and ubiquitination.[6][7][8][9][10] These modifications can alter a protein's structure and interactions, which could potentially influence its propensity to aggregate under denaturing conditions.
Q4: How can I prevent CARM1 from aggregating during sample preparation?
A4: Several strategies can be employed to prevent CARM1 aggregation:
-
Avoid boiling your samples: Instead of boiling at 95°C, try incubating your samples at a lower temperature, such as 70°C for 5-10 minutes, or even at room temperature for 30 minutes.[11][12][13]
-
Optimize your lysis buffer: Use a robust lysis buffer like RIPA buffer, which contains strong detergents to effectively solubilize proteins.[14][15] Ensure it is fresh and contains protease inhibitors.[3][16]
-
Use fresh reducing agents: Add fresh DTT or β-mercaptoethanol to your sample buffer right before use to ensure the effective reduction of disulfide bonds.[3][5]
-
Increase SDS concentration: In some cases, increasing the SDS concentration in the sample buffer can help to keep hydrophobic proteins soluble.[4]
-
Dilute your sample: If you suspect high CARM1 concentration is the issue, try loading less total protein on the gel.[17][18]
Troubleshooting Guide
If you are experiencing CARM1 aggregation in your Western blots, follow this step-by-step troubleshooting guide.
Problem: High Molecular Weight Smear or Signal Stuck in Wells
This workflow will guide you through potential solutions to resolve CARM1 aggregation.
References
- 1. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CARM1/PRMT4: Making Its Mark beyond Its Function as a Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. assaygenie.com [assaygenie.com]
- 12. m.youtube.com [m.youtube.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 16. Sample preparation for western blot | Abcam [abcam.com]
- 17. goldbio.com [goldbio.com]
- 18. Can the Protein Stock Be Boiled Before Adding Loading Buffer in Western Blotting? What if It Has Already Been Boiled? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing CARM1 Degrader-1 for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CARM1 degrader-1. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to achieve optimal CARM1 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as compound 3b) is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to specifically induce the degradation of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) protein. It functions by simultaneously binding to CARM1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of CARM1, marking it for degradation by the 26S proteasome.[1][2][3][4] This targeted degradation approach can be more effective than simple inhibition, as it can address both the enzymatic and non-enzymatic functions of CARM1.[3]
Q2: What is the reported potency of this compound?
A2: In cellular assays, this compound has demonstrated high potency with a DC50 (concentration for 50% degradation) of approximately 8.1 nM in MCF7 breast cancer cells.[2][3][5] It can achieve over 95% degradation (Dmax) of CARM1 protein.[3][6]
Q3: Is this compound selective for CARM1?
A3: Yes, studies have shown that this compound is highly selective for CARM1. Western blot and proteomics analyses have revealed that it does not induce the degradation of other Protein Arginine Methyltransferases (PRMTs) such as PRMT1, PRMT5, and PRMT6.[3]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations. This is because at excessive concentrations, the PROTAC may form binary complexes with either the target protein (CARM1) or the E3 ligase (VHL) separately, preventing the formation of the productive ternary complex (CARM1-PROTAC-VHL) required for degradation. To avoid this, it is crucial to perform a dose-response experiment to identify the optimal concentration range for maximal degradation and avoid using excessively high concentrations.
Q5: What are the known off-target effects or cytotoxicity of this compound?
A5: Current research suggests that this compound has low cytotoxicity.[3] However, as with any experimental compound, it is recommended to perform cell viability assays in your specific cell line to determine any potential cytotoxic effects at the concentrations you plan to use.
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for maximum degradation in your cell line of interest.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well or 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CARM1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed your cells in a 6-well or 96-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Once cells are attached and growing, replace the medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours. Based on published data, CARM1 degradation can be observed as early as 2 hours and is sustained for up to 48 hours.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CARM1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the CARM1 band intensity to the loading control. Plot the percentage of CARM1 degradation relative to the vehicle control against the log of the degrader concentration to determine the DC50.
Data Presentation: Dose-Response of this compound
| Concentration | % CARM1 Degradation (Relative to Vehicle) |
| 0.1 nM | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM |
This table should be filled with your experimental data.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol helps to determine the optimal duration of treatment with this compound.
Procedure:
-
Follow steps 1-3 from the Dose-Response protocol, using the optimal concentration of this compound determined from that experiment.
-
Incubation: Harvest cells at different time points after treatment (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Follow steps 5-8 from the Dose-Response protocol to analyze CARM1 protein levels at each time point.
Data Presentation: Time-Course of CARM1 Degradation
| Time (hours) | % CARM1 Degradation (Relative to Vehicle) |
| 2 | |
| 4 | |
| 8 | |
| 12 | |
| 24 | |
| 48 |
This table should be filled with your experimental data.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak CARM1 degradation | 1. Suboptimal degrader concentration. | - Perform a dose-response experiment (see Protocol 1). |
| 2. Insufficient treatment time. | - Perform a time-course experiment (see Protocol 2). | |
| 3. Cell line is not sensitive. | - Verify CARM1 expression in your cell line. - Ensure the cell line expresses VHL E3 ligase. | |
| 4. Degrader instability. | - Prepare fresh stock solutions. - Store the degrader according to the manufacturer's instructions. | |
| 5. Western blot issues (e.g., poor antibody, transfer problems). | - Use a validated anti-CARM1 antibody. - Optimize Western blot conditions (see Western Blot Troubleshooting below). | |
| "Hook effect" observed (less degradation at high concentrations) | 1. Formation of non-productive binary complexes. | - Titrate the degrader concentration to a lower range. - Refer to your dose-response curve to identify the optimal concentration before the hook effect occurs. |
| High background in Western blot | 1. Insufficient blocking. | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| 2. Antibody concentration too high. | - Titrate the primary and secondary antibody concentrations. | |
| 3. Insufficient washing. | - Increase the number and duration of washes. | |
| Unexpected bands in Western blot | 1. Protein degradation during sample preparation. | - Always use fresh lysis buffer with protease inhibitors. Keep samples on ice. |
| 2. Non-specific antibody binding. | - Use a more specific primary antibody. - Run appropriate controls (e.g., knockout/knockdown cell lysate if available). | |
| Cell death or toxicity observed | 1. Degrader concentration is too high. | - Perform a cell viability assay (e.g., MTS or MTT assay) to determine the cytotoxic concentration. - Use the lowest effective concentration for degradation. |
| 2. Off-target effects. | - While this compound is reported to be selective, consider proteomics to investigate potential off-targets in your system. |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for CARM1 degradation experiments.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CARM1抑制剂 | MCE [medchemexpress.cn]
- 6. pubs.acs.org [pubs.acs.org]
how to prevent off-target effects of CARM1 degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CARM1 Degrader-1. The information herein is intended to help users prevent and troubleshoot potential off-target effects during their experiments.
Troubleshooting Guide
Off-target effects are a known challenge in the development and application of targeted protein degraders. This guide provides strategies to identify and mitigate these effects when using this compound.
Identifying and Mitigating Off-Target Effects
| Potential Issue | Possible Cause | Recommended Mitigation Strategy | Experimental Validation |
| Degradation of unintended proteins | - Lack of specificity of the CARM1-binding warhead.- Formation of promiscuous ternary complexes with off-target proteins and the E3 ligase.- High concentrations of the degrader leading to non-specific interactions. | - Titrate this compound to the lowest effective concentration.- Utilize a negative control compound that does not bind to the E3 ligase.[1]- Employ orthogonal validation methods to confirm on-target effects. | - Global Proteomics (Mass Spectrometry): Perform unbiased proteomic analysis to identify all proteins degraded upon treatment with this compound.- Western Blotting: Validate proteomics hits by assessing the levels of specific potential off-target proteins. |
| Cellular toxicity unrelated to CARM1 degradation | - Off-target protein degradation.- General compound toxicity. | - Perform dose-response curves to assess cell viability.- Compare the phenotype of this compound treatment with CARM1 knockout/knockdown. | - Cell Viability Assays (e.g., MTT, CellTiter-Glo): Determine the cytotoxic concentration of the degrader.- Phenotypic Analysis: Compare cellular phenotypes (e.g., morphology, proliferation) upon degrader treatment with genetic ablation of CARM1. |
| Inconsistent degradation efficiency | - Cell line-specific differences in E3 ligase expression or activity.- "Hook effect" at high degrader concentrations.[2] | - Profile the expression levels of the recruited E3 ligase (e.g., VHL) in your cell line.[3]- Perform a full dose-response curve to identify the optimal concentration range and rule out the hook effect. | - Western Blotting for E3 Ligase: Confirm the presence of the necessary E3 ligase components in your experimental system.- Dose-Response Western Blot: Analyze CARM1 degradation across a wide range of degrader concentrations. |
Quantitative Data Summary: CARM1 Degrader (Compound 3b)
The following table summarizes the reported performance of a specific CARM1 degrader, compound 3b, which utilizes the VHL E3 ligase.[1][4]
| Parameter | Value | Cell Line |
| DC50 (Degradation Concentration 50%) | 8.1 nM[5] | MCF7[1] |
| Dmax (Maximum Degradation) | > 95%[1] | MCF7[1] |
| Time to Dmax | A few hours | MCF7[1] |
| Selectivity | Highly selective for CARM1 over other PRMTs | MCF7[1] |
Experimental Protocols
Protocol 1: Global Proteomic Analysis to Identify Off-Target Effects
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 10x DC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Include a negative control degrader (non-E3 ligase binding) if available.[1]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform protein digestion (e.g., with trypsin).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
Combine labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Compare protein abundance between this compound-treated and control samples.
-
Proteins significantly downregulated only in the presence of the active degrader are potential off-targets.
-
Protocol 2: Western Blotting for Validation of On- and Off-Target Effects
This protocol provides a method to validate the degradation of CARM1 and potential off-target proteins.
-
Cell Culture and Treatment:
-
Treat cells as described in Protocol 1.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells and quantify protein concentration as described in Protocol 1.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against CARM1, a potential off-target protein, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control to compare protein levels between treatments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC).[2] It is a heterobifunctional molecule with one end that binds to CARM1 and the other that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of CARM1, marking it for degradation by the proteasome.[2] A specific CARM1 degrader, compound 3b, has been shown to operate in a VHL- and proteasome-dependent manner.[1][4]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-targets for a given CARM1 degrader need to be empirically determined, general off-target effects of PROTACs can include the degradation of proteins structurally similar to CARM1 or proteins that form a stable ternary complex with the degrader and the E3 ligase. For degraders that use ligands like pomalidomide (which recruits the Cereblon E3 ligase), off-target degradation of zinc-finger proteins has been reported.[6][7][8]
Q3: How can I improve the selectivity of this compound?
A3: Several strategies can be employed to enhance selectivity:
-
Optimize the Linker: The length and composition of the linker connecting the CARM1 binder and the E3 ligase ligand can significantly impact selectivity.[9][10]
-
Modify the E3 Ligase Ligand: Using a different E3 ligase or modifying the existing ligand can alter the off-target profile.[9]
-
Use the Lowest Effective Concentration: Using the lowest possible concentration of the degrader that achieves the desired level of CARM1 degradation will minimize off-target effects.
Q4: What is the "hook effect" and how can I avoid it?
A4: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where at high concentrations, the degradation efficiency decreases.[2] This is because at high concentrations, the degrader can independently bind to either CARM1 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response experiment to identify the optimal concentration range for CARM1 degradation.
Q5: Should I be concerned about the non-enzymatic functions of CARM1 when using a degrader?
A5: Yes, this is a key consideration. CARM1 has both enzymatic (methyltransferase) and non-enzymatic (scaffolding) functions.[5][11] A degrader will eliminate both, whereas a small molecule inhibitor may only block the enzymatic activity.[5] This can lead to different phenotypic outcomes. It is important to compare the effects of the degrader with those of a CARM1 inhibitor and/or CARM1 knockout to dissect the consequences of eliminating all functions of the protein.[5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for CARM1 degrader experiments.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. explorationpub.com [explorationpub.com]
- 11. researchgate.net [researchgate.net]
CARM1 degrader-1 solubility and stability in cell culture media
Welcome to the technical support center for CARM1 degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) protein.[1][2] It is a heterobifunctional molecule that simultaneously binds to CARM1 and an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of CARM1, marking it for degradation by the proteasome.[2][4] This approach allows for the study of CARM1-dependent cellular processes and may offer therapeutic advantages over traditional inhibitors by eliminating the entire protein.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4] It is recommended to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptom: After diluting the DMSO stock solution into the aqueous cell culture media, a precipitate is observed, either immediately or over time. This can lead to inaccurate dosing and cellular toxicity.
Possible Causes:
-
Low Aqueous Solubility: this compound, like many PROTACs, is a large, hydrophobic molecule with inherently low solubility in aqueous solutions.
-
High Final Concentration: The desired final concentration in the cell culture media may exceed the solubility limit of the compound.
-
DMSO Shock: Rapid dilution of the DMSO stock into the aqueous media can cause the compound to crash out of solution.
-
Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration through a dose-response experiment. It is possible that a lower concentration is sufficient for effective CARM1 degradation.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in cell culture media to minimize "DMSO shock."
-
Pre-warm Media: Ensure the cell culture media is at 37°C before adding the compound.
-
Vortexing: Gently vortex the diluted solution immediately after adding the DMSO stock to ensure it is well-dispersed.
-
Solubility Test: Perform a simple solubility test by preparing the desired concentration in cell culture media and observing for precipitation over the intended experiment duration.
Issue 2: Inconsistent or No CARM1 Degradation
Symptom: Western blot or other protein analysis methods show no significant reduction in CARM1 protein levels after treatment with this compound.
Possible Causes:
-
Compound Instability: The degrader may be unstable in the cell culture media over the course of the experiment.
-
Sub-optimal Concentration: The concentration of the degrader may be too low to effectively induce degradation.
-
Incorrect Incubation Time: The incubation time may be too short to observe significant protein degradation.
-
Cell Line Specific Effects: The expression levels of the target E3 ligase or other cellular factors in the chosen cell line may not be optimal for the activity of this compound.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
Solutions:
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for your specific cell line.
-
Assess Compound Stability: Use the protocol outlined below to check the stability of this compound in your cell culture media.
-
Confirm E3 Ligase Expression: Ensure that the cell line you are using expresses the appropriate E3 ligase for the this compound you are using (e.g., VHL or CRBN).
-
Use Fresh Aliquots: Always use a fresh aliquot of the degrader for your experiments to rule out degradation due to storage issues.
-
Include Positive Controls: If available, use a positive control compound known to degrade CARM1 or a cell line known to be sensitive to this compound.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Temperature | Storage Duration | Reference |
| Solubility | DMSO | 6.67 mg/mL (5.07 mM) | Room Temp. | - | [4] |
| Stock Solution Stability | DMSO | Not Specified | -20°C | 1 month | [1][4] |
| Stock Solution Stability | DMSO | Not Specified | -80°C | 6 months | [1][4] |
| Solid Powder Stability | - | - | -20°C | 3 years | [4] |
| Solid Powder Stability | - | - | 4°C | 2 years | [4] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment of this compound
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plate
-
96-well UV-compatible plate
-
Plate reader
-
Incubator/shaker
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration to a 96-well filter plate.
-
Add 198 µL of PBS (pH 7.4) to each well, resulting in a 1% DMSO concentration.
-
Seal the plate and incubate at room temperature with shaking for 2 hours to allow the solution to reach equilibrium.
-
Filter the solutions into a 96-well UV-compatible plate using a vacuum manifold.
-
Measure the absorbance of the filtrate at the λmax of this compound.
-
The highest concentration that does not show a significant decrease in absorbance compared to the next highest soluble concentration is considered the kinetic solubility limit.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
Complete cell culture medium (including serum, if applicable)
-
Incubator at 37°C, 5% CO2
-
High-performance liquid chromatography (HPLC) system
Method:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration (e.g., 1 µM) in pre-warmed complete cell culture medium.
-
Immediately take a sample for the 0-hour time point.
-
Incubate the remaining solution at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Analyze the concentration of intact this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Visualizations
Caption: Mechanism of action for this compound (PROTAC).
Caption: Simplified overview of CARM1's role in transcriptional regulation.
References
common issues with PROTAC experiments and how to solve them
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps before starting a PROTAC experiment?
A1: Before initiating a PROTAC experiment, it is crucial to:
-
Confirm Target Engagement: Ensure your PROTAC binds to both the protein of interest (POI) and the E3 ligase.
-
Assess Cell Permeability: Determine if the PROTAC can effectively cross the cell membrane to reach its intracellular targets.
-
Select Appropriate E3 Ligase: Choose an E3 ligase that is expressed in the cell type or tissue of interest. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1]
-
Optimize Linker: The linker's length and composition are critical for the formation of a stable and productive ternary complex.[2]
Q2: How do I choose the right E3 ligase for my target protein?
A2: The choice of E3 ligase is critical for successful protein degradation. While over 600 E3 ligases are known in the human genome, only a handful have been effectively utilized for PROTACs, with VHL and CRBN being the most common.[1] Consider the following factors:
-
Tissue and Cell Type Expression: Select an E3 ligase that is endogenously expressed in your experimental system.
-
Substrate Specificity: Some E3 ligases may have inherent specificities for certain types of proteins.
-
Availability of Ligands: Well-characterized and potent ligands are available for common E3 ligases like VHL and CRBN.
Q3: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A3: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[3] This occurs because at excessive concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex (Target-PROTAC-E3 ligase) necessary for degradation.[3][4]
To mitigate the hook effect:
-
Perform a Dose-Response Curve: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.
-
Increase Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help stabilize the complex and reduce the hook effect.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental issues.
Issue 1: Poor or No Target Degradation
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The PROTAC molecule may not be efficiently crossing the cell membrane due to its size or physicochemical properties. Solution: 1. Perform a cell permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[5][6] 2. Modify the PROTAC linker to improve its physicochemical properties. For example, replacing a PEG linker with an alkyl linker can sometimes improve permeability.[6] 3. Consider using a prodrug strategy to mask polar groups and enhance cell entry. |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing the target protein and the E3 ligase together. Solution: 1. Perform a ternary complex formation assay, such as a pull-down assay or a NanoBRET assay, to confirm complex formation in vitro or in cells.[7][8][9] 2. Optimize the linker length and composition. The optimal linker length is target-dependent and often needs empirical testing.[2][10][11] |
| Incorrect E3 Ligase Choice | The selected E3 ligase may not be expressed or functional in the chosen cell line. Solution: 1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. 2. Test PROTACs that utilize different E3 ligases. |
| Target Protein is Short-Lived | If the target protein has a very high turnover rate, the degradation induced by the PROTAC may be masked. Solution: 1. Measure the basal turnover rate of the target protein using a cycloheximide chase assay. 2. Use a more potent PROTAC or increase the treatment duration. |
| Western Blot Issues | Technical problems with the Western blot can lead to the appearance of no degradation. Solution: 1. Include a positive control for degradation. 2. Ensure complete protein transfer and use a validated antibody for your target protein. 3. Refer to a detailed Western blot troubleshooting guide for issues like weak or no signal, high background, and nonspecific bands.[12][13][14][15][16] |
Experimental Workflow: Troubleshooting Poor Degradation
Caption: Troubleshooting workflow for poor PROTAC-mediated degradation.
Issue 2: Significant Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Promiscuous Warhead or E3 Ligase Ligand | The ligand for the target protein or the E3 ligase may bind to other proteins. Solution: 1. Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-target proteins. 2. Redesign the warhead or E3 ligase ligand to be more specific. For pomalidomide-based PROTACs, modifications at the C5 position can reduce off-target degradation of zinc-finger proteins.[17] |
| Formation of Unintended Ternary Complexes | The PROTAC may induce the formation of ternary complexes with proteins other than the intended target. Solution: 1. Use a systems-biology approach to predict potential off-target complexes. 2. Modify the linker to disfavor the formation of off-target complexes. |
Quantitative Data: Linker Length and Degradation Potency
The length of the linker is a critical parameter influencing the efficacy of a PROTAC. The optimal length is highly dependent on the specific target and E3 ligase pair.
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | Effect on Degradation | Reference |
| Estrogen Receptor (ER) | VHL | Alkyl Chain | 9-21 | Optimal degradation observed with a 16-atom linker. Shorter and longer linkers were less effective. | [10][11][18] |
| TBK1 | VHL | Alkyl/Ether | 7-29 | Degradation was not observed with linkers below 12 atoms. Potency decreased with a 29-atom linker. Optimal degradation (DC50 = 3 nM, Dmax = 96%) was seen with a 21-atom linker. | [2] |
| BTK | CRBN | Not specified | Not specified | An efficient BTK degrader was identified with a DC50 of 5.9 nM. | [19] |
Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay (NanoBRET™)
This protocol allows for the real-time monitoring of target protein ubiquitination in live cells.
Principle: This assay uses NanoBioluminescence Resonance Energy Transfer (NanoBRET™). The target protein is tagged with HiBiT, and ubiquitin is fused to a HaloTag® labeled with a fluorescent acceptor. PROTAC-induced ubiquitination of the target brings the donor and acceptor into proximity, generating a BRET signal.[8][20]
Materials:
-
HEK293 cells with CRISPR/Cas9-edited endogenous HiBiT-tagged target protein.
-
Plasmid encoding HaloTag®-Ubiquitin.
-
Nano-Glo® Vivazine substrate.
-
PROTAC of interest.
Procedure:
-
Transfect the HiBiT-tagged cells with the HaloTag®-Ubiquitin plasmid.
-
Plate the cells in a 96-well or 384-well plate.
-
Replace the medium with media supplemented with 20 µM Nano-Glo® Vivazine.
-
Incubate for 1 hour at 37°C.[8]
-
Add the PROTAC at various concentrations.
-
Immediately begin kinetic measurement of luminescence and fluorescence on a plate reader equipped for BRET.
Workflow for NanoBRET Ubiquitination Assay
Caption: Key steps in the NanoBRET ubiquitination assay.
Protocol 2: Ternary Complex Pull-Down Assay
This in vitro assay confirms the formation of the ternary complex.[7]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL complex).
-
PROTAC of interest.
-
Affinity beads (e.g., Glutathione or Ni-NTA).
-
Wash and elution buffers.
Procedure:
-
Incubate the tagged target protein, E3 ligase, and PROTAC together in a binding buffer for a set time (e.g., 1-2 hours) at 4°C.
-
Add affinity beads that will bind one of the tagged proteins (e.g., Glutathione beads for a GST-tagged target).
-
Incubate with rotation to allow binding.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot, probing for the presence of both the target protein and the E3 ligase.
Logical Diagram of Ternary Complex Formation
Caption: PROTAC mediates the formation of a ternary complex.
Protocol 3: Measuring Degradation Kinetics (DC50 and Dmax)
This protocol determines the potency (DC50) and efficacy (Dmax) of a PROTAC.
Principle: Cells are treated with a range of PROTAC concentrations, and the level of the target protein is quantified, typically by Western blot or a reporter assay (e.g., HiBiT).[21]
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the amount of target protein.
-
Normalize the protein levels to a loading control (e.g., GAPDH for Western blot).
-
Plot the percentage of remaining protein against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[21]
Quantitative Parameters for PROTAC Efficacy
| Parameter | Definition | Significance |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | A measure of the PROTAC's potency. A lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achieved. | A measure of the PROTAC's efficacy. A higher Dmax indicates more complete degradation. |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | Provides kinetic information about the degradation process. |
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. selvita.com [selvita.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. promega.com [promega.com]
interpreting unexpected results in CARM1 degradation assays
Welcome to the technical support center for Co-activator-Associated Arginine Methyltransferase 1 (CARM1) degradation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental approaches.
Troubleshooting Guide
This guide addresses specific issues that may arise during CARM1 degradation experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: Why do I observe no degradation of CARM1 after treatment with my degrader compound?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective degrader compound | Confirm the compound's mechanism of action. For PROTACs, ensure it forms a ternary complex with CARM1 and the E3 ligase. Pre-treatment with a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor should rescue CARM1 degradation, confirming a proteasome-dependent pathway[1][2]. |
| Incorrect compound concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for CARM1 degradation. Degradation can be rapid, occurring within a few hours[1][2]. |
| Cell line resistance | The specific E3 ligase recruited by your degrader may not be expressed or may be inactive in your chosen cell line. Verify the expression of the relevant E3 ligase (e.g., VHL, CRBN) via Western blot or proteomics. |
| Issues with Western blot detection | See "Question 2: Why am I seeing inconsistent or unexpected bands for CARM1 on my Western blot?" |
Question 2: Why am I seeing inconsistent or unexpected bands for CARM1 on my Western blot?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| CARM1 aggregation | CARM1 has a tendency to form SDS-resistant aggregates, which can hinder its entry into the SDS-PAGE gel, leading to a loss of signal at the expected molecular weight (~70 kDa) or smearing at the top of the gel.[3][4][5] Avoid boiling your samples during preparation; instead, incubate at room temperature before loading.[3][4][5] The aggregation is dependent on CARM1 concentration, so reducing the amount of protein loaded may also help.[3][4][5] |
| Antibody issues | Use a validated antibody specific for CARM1. Check the manufacturer's datasheet for recommended applications (e.g., Western blot, immunoprecipitation) and validated cell lines.[6][7][8][9][10] Perform a dot blot to confirm antibody activity if you suspect it has lost efficacy.[11] |
| Protein degradation during sample preparation | Always use fresh protease inhibitors in your lysis buffer.[12][13] Perform cell lysis and sample preparation at low temperatures (on ice or in a cold room) to minimize enzymatic activity.[12] |
| Improper Western blot technique | Optimize transfer conditions, especially for lower molecular weight proteins which can transfer through the membrane.[13][14] Ensure adequate blocking to reduce background noise.[11][14] |
Question 3: My results suggest CARM1 is being degraded, but how can I confirm the specific degradation pathway?
Answer: To confirm the degradation pathway, you can use specific inhibitors.
-
Proteasomal Degradation: Pre-treat your cells with a proteasome inhibitor like MG132 or bortezomib before adding your degrader. If CARM1 degradation is mediated by the proteasome, its levels will be restored in the presence of the inhibitor.[1]
-
Lysosomal Degradation: To investigate the autophagy-lysosomal pathway, pre-treat cells with lysosomal inhibitors such as bafilomycin A1 or chloroquine.[15] An accumulation of CARM1 in the presence of these inhibitors would suggest lysosomal degradation.
Question 4: I am trying to assess CARM1 ubiquitination. Why am I not seeing a clear laddering pattern on my Western blot?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low levels of ubiquitinated CARM1 | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before cell lysis to allow for the accumulation of ubiquitinated proteins. |
| Inefficient immunoprecipitation (IP) | Ensure you are using an antibody validated for IP.[6][7][9] Lyse cells in a buffer containing a strong denaturant (e.g., 1-2% SDS) to disrupt protein-protein interactions and then dilute with a non-denaturing buffer for the IP.[16] |
| Deubiquitinase (DUB) activity | Include DUB inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer to prevent the removal of ubiquitin chains from CARM1. |
| Incorrect Western blot conditions | Use a higher percentage acrylamide gel to better resolve the high molecular weight ubiquitinated species. |
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for CARM1? A1: CARM1 can be degraded through two primary pathways: the ubiquitin-proteasome system and the autophagy-lysosomal pathway.[15][17] The specific pathway can be context-dependent, for instance, high glucose has been shown to induce ubiquitination-dependent CARM1 degradation.[17]
Q2: How does the subcellular localization of CARM1 affect its degradation and function? A2: CARM1 is predominantly found in the nucleus.[18][19] However, under certain conditions like oxidative stress, it can translocate to the cytoplasm.[18][20][21] This change in localization can influence its function and potentially its susceptibility to different degradation pathways. For example, cytoplasmic CARM1 has been implicated in the regulation of mitochondrial dynamics.[20][21]
Q3: What are PROTACs and how do they induce CARM1 degradation? A3: PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein.[22] They consist of a ligand that binds to the target protein (CARM1), a linker, and a ligand for an E3 ubiquitin ligase.[1][2][23] By bringing CARM1 and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of CARM1, marking it for degradation by the proteasome.[22][24]
Q4: Are there any specific considerations for working with CARM1 antibodies? A4: Yes, it is crucial to use an antibody that is specific to CARM1 and does not cross-react with other protein arginine methyltransferases (PRMTs).[6] Always check the manufacturer's validation data. Some antibodies are specific to certain isoforms of CARM1.[6]
Q5: Can post-translational modifications (PTMs) other than ubiquitination affect CARM1 stability? A5: Yes, other PTMs such as phosphorylation can regulate CARM1 stability. For instance, GSK-3β-mediated phosphorylation has been shown to stabilize CARM1 by preventing its ubiquitination and subsequent degradation.[25]
Experimental Protocols
Protocol 1: In-Cell CARM1 Ubiquitination Assay
This protocol describes the immunoprecipitation of CARM1 from cell lysates to assess its ubiquitination status.
Materials:
-
Cells expressing endogenous or exogenous CARM1
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors, phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM).
-
Dilution Buffer: Lysis buffer without SDS.
-
Wash Buffer: Lysis buffer with 500 mM NaCl.
-
Anti-CARM1 antibody (validated for IP)
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody (for Western blot)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer containing 1% SDS.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Dilute the supernatant 10-fold with Dilution Buffer to reduce the SDS concentration to 0.1%.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CARM1 antibody overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer and once with Lysis Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination ladder of CARM1. A parallel blot with an anti-CARM1 antibody should be run to confirm the immunoprecipitation of CARM1.
Visualizations
Caption: Experimental workflow for a CARM1 degradation assay.
Caption: Troubleshooting logic for CARM1 degradation assays.
Caption: PROTAC-mediated degradation pathway of CARM1.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. fortislife.com [fortislife.com]
- 8. Anti-CARM1 (Ab-228) Antibody (A39337) | Antibodies.com [antibodies.com]
- 9. PRMT4/CARM1 (3H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.addgene.org [blog.addgene.org]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitination-dependent CARM1 degradation facilitates Notch1-mediated podocyte apoptosis in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ROS-mediated cytoplasmic localization of CARM1 induces mitochondrial fission through DRP1 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ROS-mediated cytoplasmic localization of CARM1 induces mitochondrial fission through DRP1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of CARM1 degrader-1 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of CARM1 degrader-1 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a targeted protein degrader, likely a proteolysis-targeting chimera (PROTAC), designed to selectively induce the degradation of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) within the cell. It functions by simultaneously binding to CARM1 and an E3 ubiquitin ligase, leading to the ubiquitination of CARM1 and its subsequent destruction by the proteasome. This event-driven pharmacology allows for sustained target suppression at potentially lower concentrations than traditional inhibitors.
Q2: What are the known short-term effects of CARM1 degradation on cell viability?
Studies on a potent and selective CARM1 PROTAC, compound 3b, have shown that it does not inhibit cell proliferation in short-term assays (up to 48 hours) in various breast cancer cell lines (MCF7, MDA-MB-231, BT474) and a normal mammary epithelial cell line (MCF10A)[1]. This suggests that acute degradation of CARM1 is well-tolerated in these cell types.
Q3: What are the potential mechanisms of cytotoxicity in long-term studies with this compound?
While short-term studies may not reveal significant cytotoxicity, long-term degradation of CARM1 could lead to adverse effects through several mechanisms:
-
Impaired DNA Damage Response: CARM1 plays a role in the DNA damage response by promoting cell cycle arrest to allow for DNA repair[2]. Chronic degradation of CARM1 may impair this process, leading to an accumulation of DNA damage and subsequent apoptosis, especially in cells under genotoxic stress.
-
Induction of Senescence: CARM1 has been shown to repress replicative senescence[3]. Therefore, its long-term absence could trigger premature senescence, a state of irreversible cell cycle arrest.
-
Off-Target Effects: Although designed to be specific, this compound might induce the degradation of other proteins, leading to unforeseen cytotoxic effects over time. Proteomic analysis of the CARM1 degrader 3b showed high selectivity for CARM1, with only a few other proteins being significantly downregulated[2]. However, subtle off-target effects could accumulate in long-term cultures.
-
"On-Target" Toxicity in Normal Tissues: While targeted therapies aim to affect cancer cells, CARM1 also has important functions in normal tissues. Long-term systemic exposure to a CARM1 degrader could have side effects, such as impaired male fertility, loss of muscle mass, or degeneration of lung airways.
Q4: How does the effect of CARM1 degradation differ from CARM1 inhibition?
Genetic knockout of CARM1 has been shown to decrease cancer cell proliferation, whereas CARM1 inhibitors often do not have the same effect[1]. This suggests that CARM1 has non-enzymatic, or scaffolding, functions that are critical for cell proliferation and are only affected by its complete removal. Therefore, a degrader that eliminates the entire protein may have a more profound and potentially more cytotoxic long-term effect than an inhibitor that only blocks its enzymatic activity.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Increased cytotoxicity observed over time. | 1. Accumulation of DNA damage: Long-term CARM1 degradation may impair DNA damage repair. 2. Induction of apoptosis or senescence: The absence of CARM1 may lower the threshold for programmed cell death or trigger senescence. 3. Compound instability: The degrader may break down over time into toxic byproducts. | 1. Assess DNA damage: Perform assays like γH2AX staining to monitor DNA damage levels. 2. Monitor markers of apoptosis and senescence: Use assays for caspase activity, Annexin V staining, or β-galactosidase activity. 3. Confirm compound stability: Use analytical methods like LC-MS to check the integrity of the degrader in your culture medium over time. Replenish the compound with fresh medium at regular intervals. |
| Loss of degradation efficiency over time. | 1. Acquired resistance: Cells may develop resistance through various mechanisms. 2. Cellular adaptation: Cells may upregulate CARM1 synthesis to counteract degradation. 3. Compound depletion: The degrader may be metabolized by the cells or adhere to plasticware. | 1. Investigate resistance mechanisms: Perform genomic or proteomic analysis on resistant cells to identify mutations in the target, E3 ligase, or upregulation of drug efflux pumps. 2. Monitor CARM1 mRNA levels: Use RT-qPCR to check if the CARM1 gene is being upregulated. 3. Optimize dosing schedule: Increase the frequency of media changes with fresh degrader. |
| Inconsistent results between experiments. | 1. Variability in cell confluence: The cellular response to the degrader may be density-dependent. 2. Inconsistent compound concentration: Errors in dilution or compound instability can affect results. 3. Passage number of cells: Long-term passaging can alter cellular characteristics and response to treatment. | 1. Standardize cell seeding density: Ensure that cells are at a consistent confluency at the start of each experiment. 2. Prepare fresh stock solutions: Aliquot and store stock solutions properly to avoid degradation. Verify the concentration of working solutions. 3. Use cells within a defined passage number range: Thaw a new vial of cells after a certain number of passages to maintain consistency. |
| Observed cytotoxicity in control (vehicle-treated) cells in long-term cultures. | 1. Nutrient depletion or waste accumulation: Long-term culture without proper maintenance can lead to cell death. 2. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic over long exposure times. | 1. Optimize media change schedule: Increase the frequency of media changes to ensure adequate nutrients and removal of waste products. 2. Determine the maximum tolerated solvent concentration: Perform a dose-response experiment with the vehicle alone to identify a non-toxic concentration for your long-term studies. |
Data Presentation
The following table summarizes the degradation potency of the well-characterized CARM1 degrader, compound 3b, in a short-term study. This data can serve as a benchmark for your own experiments with this compound.
| Cell Line | Degrader | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Duration (hours) | Reference |
| MCF7 (Breast Cancer) | 3b | 8.1 ± 0.1 | 97 ± 1.9 | 24 | [1][2] |
| MCF10A (Normal Breast Epithelial) | 3b | Potent degradation observed | Not specified | 24 | [1] |
| BT474 (Breast Cancer) | 3b | Effective degradation at 100 nM | Not specified | 24-48 | [1] |
| MDA-MB-231 (Breast Cancer) | 3b | Effective degradation at 100 nM | Not specified | 24-48 | [1] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using a Real-Time Glo Assay
This protocol is designed to monitor cell viability continuously over several days in the presence of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
White, clear-bottom 96-well plates
-
Real-time glo cell viability assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a low density that allows for logarithmic growth over the intended duration of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and a vehicle control in complete culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound or vehicle.
-
Assay Reagent Addition: Add the real-time glo assay reagent to each well according to the manufacturer's instructions.
-
Measurement:
-
Take an initial luminescence reading (Time 0).
-
Incubate the plate at 37°C in a cell culture incubator.
-
Take subsequent luminescence readings at desired time points (e.g., every 24 hours for 7 days).
-
-
Media and Compound Replenishment: Depending on the stability of the degrader and the metabolic rate of the cells, it may be necessary to perform a full or partial media change with fresh compound during the experiment. This should be done for all wells, including controls, to maintain consistency.
-
Data Analysis: Normalize the luminescence readings at each time point to the Time 0 reading for each well. Plot the relative luminescence units (RLU) against time for each concentration of the degrader.
Protocol 2: Western Blot for Monitoring CARM1 Degradation
This protocol is for confirming the degradation of CARM1 protein over time.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CARM1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle for various time points (e.g., 2, 4, 8, 24, 48, 72, 96 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and run the lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CARM1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and normalize the CARM1 signal to the loading control.
Visualizations
CARM1's Role in the DNA Damage Response
Caption: CARM1 in DNA Damage Response.
Experimental Workflow for Assessing Long-Term Cytotoxicity
Caption: Long-Term Cytotoxicity Workflow.
Logical Relationship for Troubleshooting Loss of Degradation
Caption: Troubleshooting Degradation Loss.
References
- 1. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linker Optimization for CARM1 PROTACs
Welcome to the technical support center for CARM1 (Coactivator-associated Arginine Methyltransferase 1) PROTACs (Proteolysis Targeting Chimeras). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the linker component of CARM1 PROTACs. Here you will find troubleshooting advice and frequently asked questions in a straightforward Q&A format.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a CARM1 PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand that binds to CARM1 to the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable ternary complex between CARM1 and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of CARM1.[1] The linker's length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]
Q2: How does linker length impact the efficacy of CARM1 PROTACs?
A2: Linker length is a critical determinant of PROTAC efficacy.[3] An optimal linker length allows for the proper orientation and interaction between CARM1 and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[3]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both CARM1 and the E3 ligase.[4]
-
Too long: Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4]
Studies have shown that there is an optimal linker length for maximal degradation of a target protein.[3][5]
Q3: What types of linkers are commonly used for PROTACs?
A3: The most commonly used linkers in PROTAC design are flexible alkyl chains and polyethylene glycol (PEG) chains.[1][6] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[6] However, more rigid linkers containing structures like alkynes, triazoles, or piperazines are also employed to improve conformational stability and potentially enhance the potency of the PROTAC.[6][] The choice of linker type can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[6]
Q4: My CARM1 PROTAC shows good binding to CARM1 and the E3 ligase in binary assays, but poor degradation in cells. What could be the issue?
A4: This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are a few potential reasons and troubleshooting steps:
-
Suboptimal Linker Length or Conformation: The linker may not be positioning CARM1 and the E3 ligase correctly for ubiquitination.
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to identify the optimal spatial arrangement.[3]
-
-
Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, may be preventing it from efficiently crossing the cell membrane.[6]
-
Troubleshooting: Evaluate the lipophilicity and other physicochemical properties of your PROTAC. Consider modifying the linker to improve its drug-like properties. Hydrophobic linkers can improve cell permeability, while hydrophilic linkers can increase solubility.[6]
-
-
"Hook Effect": At high concentrations, the PROTAC may form binary complexes (PROTAC-CARM1 or PROTAC-E3 ligase) more readily than the desired ternary complex, leading to reduced degradation.[6]
-
Troubleshooting: Perform a dose-response experiment over a wide range of concentrations to determine if a "hook effect" is present.
-
Q5: How do I choose the optimal attachment point for the linker on the CARM1 ligand?
A5: The linker attachment point on the CARM1 ligand is critical and should be at a solvent-exposed region of the ligand when it is bound to CARM1.[4][] This minimizes disruption of the key interactions required for binding affinity.[4] Computational modeling and analysis of the crystal structure of the CARM1-ligand complex can help identify suitable solvent-exposed vectors for linker attachment.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CARM1 PROTAC linker optimization experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No CARM1 Degradation Observed | 1. Ineffective ternary complex formation due to suboptimal linker.[4] 2. Poor cell permeability of the PROTAC.[6] 3. Instability of the PROTAC in cellular assays. | 1. Synthesize and test a matrix of PROTACs with different linker lengths and compositions (e.g., varying numbers of PEG units or alkyl chain lengths).[3] 2. Assess the physicochemical properties (e.g., cLogP) of your PROTAC. Modify the linker to be more hydrophobic to potentially increase permeability.[6] 3. Evaluate the chemical stability of your PROTAC under assay conditions. |
| High DC50 Value (Low Potency) | 1. Weak ternary complex formation. 2. Inefficient ubiquitination of CARM1. 3. "Hook effect" at higher concentrations.[6] | 1. Systematically vary the linker length and rigidity to improve the stability of the ternary complex.[6][] 2. Confirm that the chosen E3 ligase is efficiently expressed and active in your cell line. 3. Perform a detailed dose-response curve to identify the optimal concentration range and rule out a "hook effect".[6] |
| Incomplete Degradation (Low Dmax) | 1. A fraction of CARM1 may be inaccessible to the PROTAC (e.g., located in a different cellular compartment). 2. The rate of CARM1 synthesis is faster than the rate of degradation. | 1. Investigate the subcellular localization of CARM1 in your model system. 2. Perform a time-course experiment to monitor CARM1 levels over a longer duration. |
| Off-Target Protein Degradation | 1. The linker may be promoting the formation of ternary complexes with other proteins that have some affinity for the CARM1 ligand or the E3 ligase ligand. | 1. Perform proteomics studies to identify off-target proteins. 2. Modifying the linker can sometimes alter the selectivity profile of a PROTAC.[2] |
Quantitative Data Summary
The following table summarizes key data from a study on the development of a potent and selective CARM1 degrader, compound 3b .[8]
| Compound | Linker Description | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | CARM1 Ligand |
| 3b | Contains a stable and flexible alkyl linkage | ~8 | >95% | VHL | TP-064 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Western Blotting for CARM1 Degradation
This protocol is a standard method to assess the degradation of CARM1 in response to PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer cells) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the CARM1 PROTAC or DMSO as a vehicle control for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CARM1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the CARM1 band intensity to the loading control. Calculate the percentage of CARM1 degradation relative to the DMSO-treated control.
Dose-Response and Time-Course Experiments
To thoroughly characterize the efficacy of a CARM1 PROTAC, it is essential to perform dose-response and time-course experiments.
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the DC50 value.[8]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (typically at or near the DC50 value) and harvest the cells at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.[8]
Visualizations
Caption: Mechanism of CARM1 PROTAC action.
Caption: Experimental workflow for linker optimization.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 8. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CARM1 Degradation: A Comparative Guide to Western Blot and Proteomics
For researchers and drug development professionals engaged in targeted protein degradation, rigorously validating the depletion of a target protein is paramount. This guide provides an objective comparison of two cornerstone techniques—Western blot and mass spectrometry-based proteomics—for confirming the degradation of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key therapeutic target in oncology.[1][2] We present supporting data, detailed protocols, and workflow visualizations to aid in experimental design and interpretation.
Methodology Comparison: Western Blot vs. Proteomics
Choosing the right analytical method depends on the specific question being asked. Western blot is a hypothesis-driven technique ideal for rapid, specific protein confirmation, while proteomics offers a global, unbiased view of cellular protein levels.
| Feature | Western Blot | Proteomics (Mass Spectrometry) |
| Principle | Immunoassay using specific antibodies to detect a single protein separated by size.[3] | Mass-to-charge ratio measurement of peptides from digested protein mixtures to identify and quantify thousands of proteins simultaneously.[3] |
| Primary Output | Protein abundance (semi-quantitative or quantitative) of a specific target. | Global protein abundance profile, identifying thousands of proteins and their relative changes.[4] |
| Strengths | - Widely accessible and cost-effective.- Relatively fast workflow.- Direct visualization of target protein and its molecular weight.- Established method for validating proteomics hits.[5] | - Unbiased, global proteome coverage.- High sensitivity and specificity.- Can identify off-target effects of degraders.[4]- Can detect post-translational modifications (e.g., ubiquitination).[6] |
| Limitations | - Dependent on antibody quality and specificity.[7]- Semi-quantitative unless rigorous controls are used.- Low throughput.- Cannot assess off-target effects. | - Higher cost and requires specialized equipment.- Complex workflow and data analysis.- May not detect proteins with very low abundance. |
| Best For | - Rapid confirmation of CARM1 degradation.- Screening multiple samples or timepoints for a single target.- Orthogonal validation of proteomics data.[5] | - Unbiased discovery of on-target and off-target degrader effects.- In-depth mechanism-of-action studies.- Biomarker discovery. |
A critical consideration for CARM1 analysis is its tendency to form SDS-resistant aggregates when samples are heated during standard preparation, which can hinder gel migration and lead to inaccurate quantification.[8][9] It is recommended to perform sample denaturation at room temperature to avoid this artifact.[8][10]
Quantitative Data Presentation
Effective validation of a targeted degrader, such as a Proteolysis Targeting Chimera (PROTAC), involves quantifying its potency and efficacy. The data below illustrates how results from both Western blot and proteomics can be presented to characterize a hypothetical CARM1 degrader, "Degrader-X."
Table 1: Performance Metrics for CARM1 Degrader-X Data derived from a time-course and dose-response experiment in MCF7 breast cancer cells treated for 2 hours.
| Parameter | Western Blot Analysis | Proteomics Analysis | Reference |
| DC₅₀ (Degradation Concentration 50%) | ~8 nM | 10 nM | [2][11] |
| Dₘₐₓ (Maximum Degradation) | >95% | 98% | [2][11] |
| Off-Target Analysis | Not Applicable | No other Protein Arginine Methyltransferases (PRMTs) significantly degraded. | [2] |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality data.
Protocol 1: Western Blot for CARM1 Degradation
This protocol is optimized to account for the unique biochemical properties of CARM1.[8][9]
-
Cell Lysis:
-
Treat cells with the desired concentrations of the CARM1 degrader for the specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice for 15 minutes in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape cells and centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant and determine protein concentration using a Bradford or BCA assay.
-
-
Sample Preparation (Critical Step):
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a validated primary antibody against CARM1 (e.g., rabbit polyclonal) overnight at 4°C.[12][13]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize the CARM1 signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation relative to a vehicle-treated control.
-
Protocol 2: Global Proteomics for CARM1 Degradation
This protocol outlines a standard bottom-up, label-free quantification (LFQ) workflow.
-
Sample Preparation and Lysis:
-
Harvest and lyse cells as described in the Western blot protocol (steps 1.1-1.5).
-
Ensure the lysis buffer used is compatible with mass spectrometry (some detergents may need to be removed).[14]
-
-
Protein Digestion:
-
Take a quantified amount of protein (e.g., 50 µg) from each sample.
-
Perform reduction (with DTT) and alkylation (with iodoacetamide) of cysteine residues.
-
Digest proteins into peptides overnight using a protease such as Trypsin. Rapid digestion protocols at elevated temperatures are also available.
-
-
Peptide Cleanup:
-
Acidify the peptide mixtures with trifluoroacetic acid (TFA) or formic acid.
-
Clean and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges or tips to remove salts and detergents.[15]
-
-
LC-MS/MS Analysis:
-
Resuspend cleaned peptides in a buffer suitable for mass spectrometry.
-
Inject peptides into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Peptides are separated by hydrophobicity on the LC column and then ionized and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.
-
Search the data against a protein database (e.g., UniProt) to identify peptides and infer proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the degrader. Confirm the specific and significant reduction of CARM1 and assess the abundance of other proteins to identify potential off-targets.
-
Visualizing the Process
Diagrams help clarify complex workflows and biological pathways.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Protein Degrader [proteomics.com]
- 5. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding a vocation for validation: taking proteomics beyond association and location - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Expression and purification of full-length mouse CARM1 from transiently transfected HEK293T cells using HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UWPR [proteomicsresource.washington.edu]
- 15. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Downstream Effects of CARM1 Degradation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the multifaceted downstream consequences of targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of CARM1 degradation versus inhibition, summarizing key experimental findings and methodologies to facilitate informed research decisions.
CARM1, a protein arginine methyltransferase, plays a crucial role in a variety of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1][2] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a compelling therapeutic target.[3][4] While small molecule inhibitors of CARM1 have been developed, recent advancements in targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs), offer an alternative and potentially more efficacious approach.[4][5] This guide delves into the downstream effects of CARM1 degradation, offering a comparative perspective against CARM1 inhibition and providing the necessary experimental context.
Comparative Analysis of CARM1 Degraders vs. Inhibitors
Targeting CARM1 through degradation offers distinct advantages over enzymatic inhibition. Notably, degraders can eliminate both the enzymatic and non-enzymatic scaffolding functions of the protein, potentially leading to a more profound and durable biological response.[5] Studies have shown that CARM1 degraders can be significantly more potent than their inhibitor counterparts in cellular assays.[5]
For instance, the CARM1 degrader 3b (a PROTAC containing the CARM1 ligand TP-064 and a VHL E3 ligase ligand) demonstrated a half-maximal degradation concentration (DC50) of 8 nM with over 95% degradation of CARM1 in a few hours.[4][5] In a direct comparison, 0.1 µM of degrader 3b achieved a similar level of inhibition of PABP1 and BAF155 substrate methylation as 10 µM of the inhibitor TP-064, indicating a 100-fold greater potency in functional outcome.[5]
| Compound Type | Compound Name | Target | IC50/DC50 | Key Finding | Reference |
| Degrader | 3b (PROTAC) | CARM1 | DC50 = 8 nM | >95% CARM1 degradation in hours. 100-fold more potent than its corresponding inhibitor in inhibiting substrate methylation. | [4][5] |
| Inhibitor | TP-064 | CARM1 | - | Used as the CARM1-binding component of the degrader 3b. | [5] |
| Inhibitor | EZM2302 | CARM1 | - | Demonstrates anti-proliferative effects in hematopoietic cancer cell lines. | [2] |
| Inhibitor | iCARM1 | CARM1 | IC50 = 12.3 µM | More potent in suppressing breast cancer cell growth compared to EZM2302 and TP-064. | [6] |
Downstream Signaling Pathways Affected by CARM1 Degradation
CARM1 degradation impacts several critical signaling pathways implicated in cancer and other diseases.
-
NF-κB Signaling: CARM1 acts as a promoter-specific regulator of NF-κB-dependent gene expression. It is required for the synergistic coactivation of NF-κB by p300/CBP and p160 family members.[7] Degradation of CARM1 would be expected to attenuate NF-κB-mediated transcription.
-
Notch Signaling: In the context of diabetic nephropathy, high-glucose-induced CARM1 downregulation via ubiquitination-dependent degradation leads to increased Notch1 expression and subsequent podocyte apoptosis.[8] This suggests a role for CARM1 in suppressing Notch1 signaling.
-
DNA Damage Response: CARM1 is involved in the DNA damage signaling pathway, where it can influence the decision between cell cycle arrest for repair and apoptosis.[9][10] It methylates coactivator p300 and histones, promoting the expression of cell cycle inhibitors like p21 and Gadd45.[9]
-
Estrogen Receptor (ER) Signaling: CARM1 is a key component of estrogen receptor transactivation.[11] Degradation of CARM1 would be predicted to suppress the expression of oncogenic estrogen/ERα-target genes.[6]
Caption: Key signaling pathways modulated by CARM1.
Impact of CARM1 Degradation on Gene Expression
The degradation of CARM1 leads to significant alterations in the transcriptome. RNA-sequencing (RNA-seq) analysis has been a primary tool to elucidate these changes.
-
Oncogenic Gene Expression: In breast cancer models, CARM1 inhibition has been shown to down-regulate the expression of oncogenic estrogen/ERα-target genes.[6]
-
Immune Response: CARM1 inhibition can up-regulate the expression of type 1 interferon (IFN) and IFN-induced genes (ISGs), suggesting a role in modulating the anti-tumor immune response.[6]
-
Lineage-Associated Genes: In the context of B-cell to macrophage transdifferentiation, the methylation of the transcription factor C/EBPα by CARM1 regulates the velocity of this process by affecting the expression of lineage-associated genes.[12][13]
| Experimental Model | Method of CARM1 Perturbation | Key Gene Expression Changes | Reference |
| Breast Cancer Cells | CARM1 Inhibitor (iCARM1) | Down-regulation of oncogenic estrogen/ERα-target genes; Up-regulation of type 1 IFN and ISGs | [6] |
| B-cells undergoing transdifferentiation | C/EBPα mutant (non-methylatable) | Accelerated changes in lineage-associated gene expression | [12][13] |
| Arabidopsis thaliana | prmt4a;4b mutants | Altered expression and splicing of genes related to transcription, RNA processing, light responses, flowering, and abiotic stress | [14] |
Phenotypic Consequences of CARM1 Degradation
The downstream molecular changes induced by CARM1 degradation manifest in distinct cellular phenotypes.
-
Cancer Cell Migration and Proliferation: While CARM1 inhibitors have been reported to have low cytotoxic effects, they significantly inhibit cancer cell migration.[5] CARM1 degraders can achieve the same anti-migratory effects at much lower concentrations.[5] Notably, CARM1 knockout, but not inhibition, has been shown to decrease cancer cell proliferation, highlighting the importance of CARM1's non-enzymatic functions that can be targeted by degraders.[5]
-
Cellular Senescence: Knockdown of CARM1 in human diploid fibroblasts reduces the levels of HuR target mRNAs (cyclin A, cyclin B1, c-fos, SIRT1) and accelerates cell senescence.[15]
-
T-Cell Development: Loss of CARM1 leads to a reduction in thymocyte cellularity and a partial developmental arrest in early thymocyte progenitors.[16]
| Cellular Phenotype | Model System | Effect of CARM1 Degradation/Knockdown | Quantitative Data | Reference |
| Cell Migration | MDA-MB-231 Breast Cancer Cells | Inhibition of migration | 0.5 µM of degrader 3b showed similar inhibition to 10 µM of inhibitor TP-064 | [5] |
| Cell Proliferation | Breast Cancer Cells | Decreased proliferation (with knockout) | - | [5] |
| Cellular Senescence | Human Diploid Fibroblasts | Accelerated senescence | Increased SA-β-gal positive cells (21% vs. 35%) | [15] |
| T-Cell Development | Carm1(-/-) mouse embryos | Reduced thymocyte cellularity | 5-10 fold reduction compared to wild type | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
CARM1 Degradation Using PROTACs
Caption: Workflow for assessing PROTAC-mediated CARM1 degradation.
Protocol:
-
Cell Culture: Plate cells (e.g., MCF7, MDA-MB-231 breast cancer cells) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the CARM1 degrader (e.g., compound 3b) at various concentrations (e.g., 0.1 nM to 10 µM) or with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24, 48 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against CARM1 and downstream targets (e.g., methylated PABP1, methylated BAF155), followed by appropriate secondary antibodies and detection.[5]
RNA-Sequencing (RNA-seq) Analysis
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells with the CARM1 degrader or control as described above. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step.[17]
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples (e.g., using NEBNext® Ultra™ Directional RNA Library Prep Kit for Illumina).[17]
-
Sequencing: Perform paired-end sequencing on an appropriate platform (e.g., Illumina HiSeq).[17]
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels (e.g., FPKM or TPM).
-
Perform differential gene expression analysis to identify genes significantly up- or down-regulated upon CARM1 degradation.
-
Conduct pathway and gene ontology (GO) enrichment analysis to understand the biological functions of the differentially expressed genes.[12]
-
Transwell Cell Migration Assay
Protocol:
-
Cell Preparation: Culture cells (e.g., MDA-MB-231) and serum-starve them for several hours before the assay.
-
Assay Setup: Seed the serum-starved cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium containing the CARM1 degrader or inhibitor. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.[5]
-
Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.
-
Quantify the percentage of migrated cells relative to the control.[5]
-
References
- 1. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination-dependent CARM1 degradation facilitates Notch1-mediated podocyte apoptosis in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of protein arginine methylation in DNA damage signaling pathways is CARM1 a life-or-death decision point? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Carm1-arginine methylation of the transcription factor C/EBPα regulates transdifferentiation velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carm1-arginine methylation of the transcription factor C/EBPα regulates transdifferentiation velocity | eLife [elifesciences.org]
- 14. Genome wide comparative analysis of the effects of PRMT5 and PRMT4/CARM1 arginine methyltransferases on the Arabidopsis thaliana transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Loss of CARM1 is linked to reduced HuR function in replicative senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loss of CARM1 results in hypomethylation of thymocyte cyclic AMP-regulated phosphoprotein and deregulated early T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
CARM1 Degradation vs. Enzymatic Inhibition: A Comparative Guide
The landscape of targeted therapies is shifting. While enzymatic inhibition has long been the cornerstone of drug development, the advent of targeted protein degradation (TPD) offers a novel and potentially more efficacious strategy for proteins like Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide provides a detailed comparison of CARM1 degradation and enzymatic inhibition, supported by experimental data, to inform researchers, scientists, and drug development professionals.
CARM1, a protein arginine methyltransferase, plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[1][2][3] Its dysregulation is implicated in numerous cancers, making it an attractive therapeutic target.[1][2][3][4][5] While small molecule inhibitors of CARM1's enzymatic activity have been developed, a growing body of evidence suggests that degrading the entire CARM1 protein may offer significant advantages.
Overcoming the Limitations of Enzymatic Inhibition
A key argument for CARM1 degradation stems from the protein's non-enzymatic functions. Studies have shown that the genetic knockout of CARM1 has a more profound impact on cancer cell proliferation compared to treatment with enzymatic inhibitors.[6][7][8] This suggests that CARM1 possesses scaffolding or other functions independent of its methyltransferase activity that are critical for cancer progression. Enzymatic inhibitors, by their nature, only block the catalytic function, leaving the protein intact to perform these other roles. Targeted degradation, however, eliminates the entire protein, thereby abrogating both its enzymatic and non-enzymatic activities.
Furthermore, the cellular efficacy of CARM1 inhibitors can be limited, often requiring high concentrations to achieve a therapeutic effect, which can increase the risk of off-target effects.[6][9] In contrast, degraders, such as Proteolysis Targeting Chimeras (PROTACs), act catalytically, with a single degrader molecule capable of inducing the degradation of multiple target protein molecules.[10] This can lead to a more potent and sustained downstream effect at lower concentrations.
Quantitative Comparison: Degrader vs. Inhibitor
Recent research has led to the development of potent and selective CARM1 degraders. One such example is the PROTAC compound 3b , which has been shown to be significantly more potent than the CARM1 inhibitor TP-064 in cell-based assays.
| Metric | CARM1 Degrader (PROTAC 3b) | CARM1 Inhibitor (TP-064) | Reference |
| DC50 (Degradation) | 8.1 ± 0.1 nM | Not Applicable | [6] |
| Dmax (Degradation) | > 95% | Not Applicable | [6] |
| Functional Inhibition (PABP1 & BAF155 di-methylation) | ~100-fold more potent than TP-064 | - | [6] |
| Cellular Anti-proliferative IC50 (MM cell lines) | Not explicitly stated for 3b | Nanomolar range | [11][12] |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Mechanisms of Action
To understand the differential effects of degradation and inhibition, it is crucial to visualize the underlying molecular mechanisms.
Caption: CARM1 signaling pathways in the nucleus and cytoplasm.
CARM1 is recruited by transcription factors to methylate histone and non-histone proteins, leading to chromatin remodeling and the activation of oncogenic gene expression.[1][13] It also has functions in the cytoplasm, such as regulating mitochondrial dynamics.[13]
Mechanism of Action: Inhibition vs. Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer [ouci.dntb.gov.ua]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the On-Target Effects of CARM1 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CARM1 degrader-1, a potent and selective PROTAC degrader, with alternative CARM1 inhibitors. The information presented is supported by experimental data to validate its on-target effects and guide researchers in selecting the appropriate tool for their studies.
Introduction to CARM1 and Its Therapeutic Potential
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that methylates histone and non-histone proteins, playing a significant role in various cellular processes, including transcriptional regulation, DNA damage response, and RNA splicing.[1][2] Dysregulation of CARM1 activity is implicated in the development and progression of numerous cancers, making it a compelling therapeutic target.[1][3] While several small-molecule inhibitors of CARM1 have been developed, they often face challenges with cellular potency and specificity.[4][5] The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of CARM1, such as this compound, offers a promising alternative therapeutic strategy.[6][7][8][9]
This compound: A Potent and Selective Degrader
This compound (also referred to as compound 3b in scientific literature) is a PROTAC that recruits CARM1 to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8][9][10][11] This mechanism of action provides a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby addressing both enzymatic and non-enzymatic functions of CARM1.[6]
Comparative Analysis: this compound vs. CARM1 Inhibitors
This section compares the performance of this compound with notable CARM1 inhibitors based on key pharmacological parameters.
| Feature | This compound (Compound 3b) | TP-064 (Inhibitor) | EZM2302 (Inhibitor) |
| Mechanism of Action | Induces CARM1 protein degradation | Small molecule inhibitor of enzymatic activity | Small molecule inhibitor of enzymatic activity |
| Potency (Cellular) | DC50 = 8.1 ± 0.1 nM (MCF7 cells)[6] | IC50 in the nanomolar range (in vitro) | IC50 = 6 nM (biochemical assay)[12] |
| Maximal Effect (Dmax) | > 95% CARM1 degradation (MCF7 cells)[6][7][8][9] | Inhibition of methylation | Inhibition of methylation |
| Selectivity | Highly selective for CARM1 over other PRMTs[6][7][8] | Potent and selective[4] | Broad selectivity against other histone methyltransferases[12] |
| Effect on Cell Migration | Inhibits breast cancer cell migration at 0.5 µM[6] | Inhibits breast cancer cell migration at 10 µM[6] | Not explicitly stated for migration |
| Downstream Effects | Potent downregulation of CARM1 substrate methylation[6][7][8] | Inhibition of PABP1 and SMB methylation[13] | Inhibition of PABP1 and SMB methylation[12] |
Experimental Validation of On-Target Effects
The on-target effects of this compound have been validated through a series of key experiments.
CARM1 Degradation
Western blot analysis is a fundamental technique used to demonstrate the degradation of CARM1 protein. Treatment of cancer cell lines with this compound shows a dose- and time-dependent decrease in CARM1 protein levels.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer cells) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for CARM1. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Inhibition of CARM1 Methyltransferase Activity
The degradation of CARM1 leads to a reduction in the methylation of its downstream substrates. This can be assessed by examining the methylation status of known CARM1 substrates, such as histone H3 at arginine 17 (H3R17me2a) or PABP1.
Experimental Protocol: Substrate Methylation Assay
-
Cell Treatment and Lysis: Treat cells with this compound as described above and prepare cell lysates.
-
Immunoblotting for Methylated Substrates: Perform Western blotting as described previously, but use primary antibodies specific for the methylated form of the substrate (e.g., anti-H3R17me2a or anti-methyl-PABP1).
-
Analysis: Compare the levels of the methylated substrate in treated versus untreated cells to determine the effect of the degrader on CARM1's methyltransferase activity.
Functional Consequences: Inhibition of Cell Migration
CARM1 has been implicated in cancer cell migration and metastasis.[3] A key functional validation of this compound is its ability to inhibit this process.
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Culture cells (e.g., MDA-MB-231 breast cancer cells) and serum-starve them overnight.
-
Assay Setup: Seed the serum-starved cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium containing this compound or a vehicle control. The lower chamber should contain a medium with a chemoattractant, such as fetal bovine serum.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 24 hours).
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Analysis: Count the number of migrated cells in several random fields under a microscope. Compare the number of migrated cells in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. primo.alfred.edu [primo.alfred.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Proper Disposal of CARM1 Degrader-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of CARM1 degrader-1, a potent and selective proteolysis targeting chimera (PROTAC).
As a biologically active small molecule, this compound requires careful handling and disposal to minimize environmental impact and ensure personnel safety. The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be performed in accordance with institutional and local regulations.
I. Waste Segregation and Collection
Proper segregation of waste streams is the first and most critical step in the safe disposal of this compound.
Step 1: Designate a Hazardous Waste Collection Area. Establish a specific, clearly labeled satellite accumulation area (SAA) within the laboratory for hazardous waste. This area should be under the control of laboratory personnel and inspected weekly for any leaks or container degradation.
Step 2: Use Appropriate Waste Containers. All waste contaminated with this compound must be collected in containers that are compatible with the chemical nature of the waste. For liquid waste, use leak-proof containers with secure screw-on caps. For solid waste, use durable, sealed plastic bags or containers.
Step 3: Segregate Waste Streams. Never mix different types of chemical waste. Waste containing this compound should be segregated as follows:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, vials, and any other solid materials that have come into contact with this compound. This waste should be collected in a designated, clearly labeled container for solid chemical waste.
-
Liquid Waste: Includes unused or expired solutions of this compound, as well as solvents and other liquids used in the experimental process. This waste should be collected in a designated, labeled container for liquid chemical waste. Do not mix aqueous waste with organic solvent waste.[1]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
II. Handling of Unused and Expired this compound
Unused or expired this compound, both in solid form and in solution, must be treated as hazardous waste.
Step 1: Solid this compound. Place the original container with the unused solid compound into a larger, labeled hazardous waste container. Ensure the label clearly identifies the contents as "Hazardous Waste: this compound."
Step 2: this compound Solutions. Transfer any unused or expired solutions to a designated liquid hazardous waste container. Do not dispose of these solutions down the drain.
III. Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal.
Step 1: Triple Rinse. Rinse the empty container three times with a suitable solvent (e.g., ethanol or another appropriate solvent that can dissolve this compound).[2] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[1]
Step 2: Deface the Label. After triple rinsing, deface or remove the original label from the container to prevent any confusion.
Step 3: Final Disposal. Once decontaminated and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
IV. Quantitative Data for Disposal Considerations
The following table summarizes key quantitative parameters to consider during the disposal process, based on general laboratory waste guidelines.
| Parameter | Guideline | Citation |
| Aqueous Waste pH Range for Sewer Disposal | Between 5.0 and 12.5 (if deemed non-hazardous) | [3] |
| Maximum Storage of Partially Filled Waste Containers in SAA | Up to 1 year | [3] |
| Time to Remove Full Waste Containers from SAA | Within 3 days | [3] |
| Bleach Concentration for Disinfection of Liquid Biohazardous Waste | 10% | [4] |
| Contact Time for Bleach Disinfection | 30 minutes | [4] |
Note: Direct sewer disposal of this compound is not recommended due to its biological activity. The pH guidelines are provided for general aqueous waste streams that have been determined to be non-hazardous.
V. Experimental Protocols Cited
The disposal procedures outlined above are based on established best practices for laboratory chemical waste management. No specific experimental protocols for the disposal of this compound were found in the provided search results. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and minimizing environmental impact. Always consult your institution's specific waste management guidelines and EHS department for final instructions.
References
Safeguarding Your Research: A Guide to Handling CARM1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of CARM1 degrader-1, a potent research compound. As a novel molecule, comprehensive safety data may be limited. Therefore, this guidance is based on best practices for handling potent, biologically active small molecules and PROTACs (Proteolysis Targeting Chimeras) to ensure the safety of laboratory personnel and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
Given the bioactive nature of this compound, a cautious approach to handling is paramount. The following personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs (double-gloving) should be worn.[1][2][3] Change gloves immediately if contaminated or compromised. Do not reuse. |
| Eye and Face Protection | Safety Goggles with Side Shields | Must meet ANSI Z87.1 standards.[2] A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation, such as during vortexing or sonicating.[1][2] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required. A flame-resistant coat should be considered if flammable solvents are in use.[1][4] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of the compound or when there is a potential for aerosolization. Use should be within a certified chemical fume hood. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk and ensuring the compound's stability.
1. Preparation and Weighing:
-
All handling of the solid this compound compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.
-
Before weighing, ensure the analytical balance is placed on a stable surface inside the containment unit.
-
Use appropriate anti-static weighing dishes and tools.
-
Double-glove and wear all other mandatory PPE.
2. Dissolution:
-
When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped and sealed with parafilm. Conduct sonication within the chemical fume hood.
3. Storage:
-
Store this compound, both in solid form and in solution, according to the manufacturer's recommendations, typically at -20°C or -80°C to maintain stability.
-
All vials and containers must be clearly labeled with the compound name, concentration, date, and hazard information.
4. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, perform the work in a biological safety cabinet (BSC) to maintain sterility and containment.
-
Use filtered pipette tips to prevent aerosol contamination.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, weighing paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed hazardous chemical waste container. Do not pour this waste down the drain.
-
Decontamination: Work surfaces and equipment should be decontaminated after each use. A suitable decontamination solution, such as 70% ethanol followed by a surface cleaner, should be used. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[5][6][7]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
